molecular formula C48H74O14 B1151834 Delta-2-ivermectin B1a

Delta-2-ivermectin B1a

Cat. No.: B1151834
M. Wt: 875.1
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-2-ivermectin B1a is an irreversible base-catalyzed degradation product and environmental metabolite of the anthelmintic drug ivermectin . It is formed by the rearrangement of the naturally occurring Δ3-group to the 2-position . This compound is of significant research value for environmental monitoring and toxicology studies, as it is found in animals treated with ivermectin and in the environment . Despite the established importance of ivermectin in animal and human health, the specific biological activity and environmental persistence of this compound are not fully characterized, presenting a key area for scientific investigation . Ivermectin, the parent compound, is a member of the avermectin family of macrocyclic lactones and is a well-known positive allosteric modulator of glutamate-gated chloride channels (GluCls) in invertebrates . This hyperpolarizes nerve and muscle cells, leading to parasite paralysis and death . Researchers utilize this compound, supplied at a purity of >95% by HPLC , as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) to study the environmental fate and stability of ivermectin and its metabolites . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C48H74O14

Molecular Weight

875.1

Appearance

White solid

Origin of Product

United States

Foundational & Exploratory

Identification of major Ivermectin B1a impurities in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Identification of Major Ivermectin B1a Impurities in Pharmaceutical Formulations

Authored by: A Senior Application Scientist

Foreword

Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, stands as a cornerstone in the treatment of parasitic infections in both veterinary and human medicine.[1] Its primary active component, 22,23-dihydroavermectin B1a (Ivermectin B1a), constitutes the bulk of the drug substance, typically alongside a smaller fraction of 22,23-dihydroavermectin B1b (Ivermectin B1b).[2] The efficacy and safety of ivermectin formulations are inextricably linked to their purity. The presence of impurities, even in minute quantities, can signify inadequate manufacturing process control, instability of the drug substance, and potential safety risks.[3]

This guide provides a comprehensive framework for the identification and characterization of major impurities associated with Ivermectin B1a. Moving beyond a simple recitation of methods, we will explore the genesis of these impurities and the scientific rationale underpinning the analytical strategies used for their detection. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the integrity of ivermectin pharmaceutical products.

The Genesis of Impurities: Process vs. Degradation

Understanding the origin of an impurity is fundamental to controlling it. Ivermectin impurities can be broadly categorized into two primary sources: those arising from the manufacturing process and those formed through degradation.

  • Process-Related Impurities: Ivermectin is a semi-synthetic product derived from the catalytic hydrogenation of Avermectin B1a.[] Therefore, impurities can be introduced from the starting materials or generated as by-products during the synthesis.

    • Incomplete Hydrogenation: The most prominent process impurity is the starting material itself, Avermectin B1a , which contains an unsaturated bond between C22 and C23. Its presence indicates an incomplete reduction reaction.

    • Related Avermectins: The fermentation process that produces Avermectin B1a also yields other structurally similar compounds, such as Avermectin B2a , which may carry through the synthesis and purification steps.[5][6]

    • Isomers and By-products: The complexity of the ivermectin molecule allows for the formation of various isomers and demethylated species during synthesis.[5][7][8]

  • Degradation Products: These impurities arise from the decomposition of the ivermectin molecule under the influence of external factors such as light, heat, oxygen, or hydrolysis.[7][9]

    • Oxidation: The allylic C8a position is susceptible to oxidation, leading to the formation of 8a-oxo-H2B1a .[7][10] Forced degradation studies have also identified oxidative products like 3,4-epoxide H2B1a .[7][9]

    • Epimerization: The C2 position can undergo epimerization, particularly in the presence of a base, forming the 2-epimer H2B1a .[5]

    • Photodegradation: Exposure to light can lead to the formation of various isomers and other degradation products.

The relationship between the active pharmaceutical ingredient (API) and its primary impurities can be visualized as follows:

Ivermectin_Impurities Avermectin_B1a Avermectin B1a (Starting Material) Ivermectin_B1a Ivermectin B1a (API) Avermectin_B1a->Ivermectin_B1a Catalytic Hydrogenation Process_Imp Process-Related Impurities Avermectin_B1a->Process_Imp Carryover/ By-product Degradation_Imp Degradation Products Ivermectin_B1a->Degradation_Imp Stress Conditions (Light, O₂, Heat) Avermectin_B1a_Imp Avermectin B1a Process_Imp->Avermectin_B1a_Imp Avermectin_B2a_Imp Avermectin B2a Process_Imp->Avermectin_B2a_Imp Demethyl_Imp Demethylated Impurities Process_Imp->Demethyl_Imp Oxo_Imp 8a-oxo-H2B1a Degradation_Imp->Oxo_Imp Epimer_Imp 2-epimer H2B1a Degradation_Imp->Epimer_Imp Other_Deg Other Degradants (e.g., Epoxides) Degradation_Imp->Other_Deg

Figure 1: Genesis of Ivermectin B1a impurities.

Profile of Major Ivermectin B1a Impurities

Regulatory bodies and pharmacopeias provide stringent limits on the levels of known and unknown impurities in pharmaceutical products.[10][11] The table below summarizes key impurities specified in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) or identified in scientific literature.

Impurity NameCommon ClassificationTypical OriginPharmacopeia / Literature Reference
Ivermectin B1b Related Substance (API Component)FermentationUSP, EP[10][12]
Avermectin B1a Process ImpurityStarting MaterialUSP, EP (Impurity A)[6][10]
Avermectin B1b Process ImpurityStarting Material ImpurityEP (Impurity B)[6][13]
Avermectin B2a Process ImpurityFermentation By-productEP (Impurity C)[6][14]
8a-oxo-H2B1a Degradation ProductOxidationUSP[10]
H4B1a isomers / Δ2,3 H2B1a Process/DegradationHydrogenation/DegradationUSP[10]
2-epimer H2B1a Degradation ProductBase-catalyzed epimerizationLiterature[5]
Ivermectin Monosaccharide Process/DegradationIncomplete glycosylation / HydrolysisLiterature[][13]
Demethylated Impurities Process ImpurityBiosynthesis By-productLiterature[7][8]
3,4-epoxide H2B1a Degradation ProductOxidationLiterature[7][9]

Analytical Strategies: A Multi-Pillar Approach

A robust analytical strategy for impurity identification is not reliant on a single technique but rather a logical workflow that combines separation science with multiple detection technologies.[3] High-Performance Liquid Chromatography (HPLC) with UV detection forms the bedrock for routine quality control, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown impurities.

Impurity_ID_Workflow cluster_identification Identification & Characterization Start Ivermectin Sample (API or Formulation) Prep Sample Preparation (Dissolution, Filtration) Start->Prep HPLC HPLC-UV Analysis (Pharmacopeial Method) Prep->HPLC Decision1 Are all peaks identified & within specification? HPLC->Decision1 Report Final Report: Product Meets Quality Specs Decision1->Report Yes Investigate Peak(s) Unidentified or OOS* Decision1->Investigate No LCMS LC-MS/MS Analysis Investigate->LCMS AccurateMass Determine Accurate Mass & Molecular Formula (HRMS) LCMS->AccurateMass Fragmentation Analyze Fragmentation Pattern (MS/MS) AccurateMass->Fragmentation Structure Propose Structure Fragmentation->Structure NMR Definitive Structure Elucidation (if necessary via isolation & NMR) Structure->NMR For novel impurities FinalID Identify Impurity & Assess Risk Structure->FinalID NMR->FinalID

Figure 2: Logical workflow for impurity identification (*OOS: Out of Specification).
Pillar 1: Chromatographic Separation (HPLC/UPLC)

The goal of chromatography is to achieve baseline separation of the main Ivermectin B1a and B1b peaks from all related impurities. Due to the structural similarity of these compounds, this is a non-trivial task.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard choice.[10][11] This is a reversed-phase chemistry that effectively retains the large, hydrophobic ivermectin molecules. The high carbon load and end-capping of modern C18 columns are critical for minimizing peak tailing and achieving sharp, symmetrical peaks.

  • Mobile Phase: A ternary mixture of water, methanol, and acetonitrile is commonly employed.[11][12] This is a strategic choice. Acetonitrile is a strong solvent that reduces run times, while methanol offers different selectivity and can be crucial for resolving closely eluting isomers. The precise ratio is optimized to achieve the required resolution, particularly between the H2B1a and H2B1b peaks, which is a key system suitability requirement in pharmacopeial methods.[12]

  • Detection: UV detection at 254 nm is specified in the EP monograph, leveraging the chromophore in the ivermectin macrocyclic lactone structure.[11][12] The USP monograph also specifies a 254-nm detector.[10]

Pillar 2: Mass Spectrometric Identification (LC-MS)

When an impurity is detected by HPLC-UV that does not correspond to a known reference standard, its identity must be determined. LC-MS is the premier tool for this task.[9][15]

Expertise in Application:

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass of the impurity. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) with high precision (e.g., < 5 ppm). This accuracy allows for the confident prediction of an elemental formula, drastically narrowing the list of possible structures.

  • Tandem Mass Spectrometry (MS/MS): Following accurate mass determination, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint. By comparing the fragmentation of the unknown impurity to that of the parent Ivermectin B1a molecule, one can deduce the location of structural modifications. For example, the loss of a sugar moiety is readily identified, pointing towards impurities like ivermectin monosaccharide.

Pillar 3: Definitive Structural Elucidation (NMR)

For novel impurities that cannot be unequivocally identified by MS alone, or for impurities that must be fully characterized for regulatory submission, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[7][8] This requires isolating a sufficient quantity of the impurity, often through preparative HPLC. While resource-intensive, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide unambiguous structural confirmation.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating system suitability tests (SST) to ensure the validity of the generated data.

Protocol 1: HPLC-UV Method for Impurity Profiling (Based on Pharmacopeial Methods)

This protocol is designed for the routine quantification of known impurities and detection of unknown impurities.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., USP packing L1).[10][12]

    • Mobile Phase: A filtered and degassed mixture of Water, Methanol, and Acetonitrile (e.g., 15:34:51 v/v/v).[11][12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV at 254 nm.[11][12]

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.[12]

  • Solution Preparation:

    • Test Solution: Accurately weigh and dissolve 40 mg of the Ivermectin sample in methanol and dilute to 50.0 mL.[11][12]

    • Reference Solution (a) / System Suitability: Prepare a solution of Ivermectin CRS (Certified Reference Standard) at the same concentration (0.8 mg/mL).[11][12]

    • Reference Solution (b) / Reporting Threshold: Dilute Reference Solution (a) to a concentration corresponding to the impurity reporting threshold (e.g., 0.05%).

  • System Suitability Test (SST) - A Self-Validating Check:

    • Inject Reference Solution (a).

    • Resolution: The resolution between the Ivermectin H2B1b peak (first to elute) and the H2B1a peak must be a minimum of 3.0. This ensures the system can separate these very closely related components.[12]

    • Symmetry Factor (Tailing): The symmetry factor for the H2B1a peak should be a maximum of 2.5. This confirms good peak shape and an efficient column.[12]

    • Signal-to-Noise Ratio: Inject Reference Solution (b). The signal-to-noise ratio for the principal peak must be a minimum of 10. This validates the system's sensitivity at the reporting limit.[11]

    • Proceed with sample analysis ONLY if all SST criteria are met.

  • Analysis & Calculation:

    • Inject the Test Solution.

    • Identify impurities by their relative retention times (RRT) compared to the principal Ivermectin B1a peak.

    • Calculate the percentage of each impurity using the peak area responses, correcting for relative response factors if known. Disregard any peaks below the reporting threshold.[10]

ParameterEuropean Pharmacopoeia (1336) Example
Column L=250 mm, ID=4.6 mm, ODS, 5 µm
Mobile Phase Water:Methanol:Acetonitrile (15:34:51 v/v/v)
Flow Rate 1.0 mL/min
Detection 254 nm
Temperature 25 °C
Resolution SST ≥ 3.0 (between H2B1b and H2B1a)
Symmetry SST ≤ 2.5 (for H2B1a peak)
Protocol 2: LC-MS/MS Method for Impurity Identification

This protocol provides a general workflow for the characterization of an unknown peak observed during HPLC-UV analysis.

  • Chromatographic System (UPLC/HPLC):

    • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, < 2 µm particle size) is preferred for better resolution and compatibility with MS.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A typical gradient would run from ~60% B to 95% B over 15-20 minutes. The gradient is crucial for eluting all compounds of interest with good peak shape.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer System:

    • Ion Source: Electrospray Ionization (ESI), positive mode. Ivermectin and its analogues ionize well to form protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

    • Acquisition Mode 1 (Full Scan HRMS): Scan a mass range of m/z 150-1200. This provides the accurate masses of all eluting compounds.

    • Acquisition Mode 2 (Data-Dependent MS/MS): Set the instrument to automatically select the top 3-5 most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragmentation spectra.

  • Data Analysis:

    • Extract the ion chromatogram for the mass of the suspected impurity from the full scan data.

    • Determine the elemental formula from the high-resolution mass.

    • Analyze the MS/MS spectrum. Look for characteristic neutral losses or fragment ions. For example, a loss of 308 Da from the parent ion would strongly suggest the cleavage of the disaccharide moiety.

    • Compare the fragmentation pattern to that of the Ivermectin B1a standard to pinpoint the site of modification.

Conclusion

The identification of impurities in Ivermectin B1a is a critical component of pharmaceutical quality control that demands a deep understanding of chemistry, analytical science, and regulatory standards. A purely procedural approach is insufficient. By understanding the origins of impurities—whether from the synthetic process or subsequent degradation—scientists can develop and deploy logical, multi-tiered analytical strategies. The combination of high-performance chromatographic separation with the unparalleled identification power of high-resolution mass spectrometry provides a robust system for ensuring that ivermectin formulations are safe, effective, and compliant with global regulatory expectations. This commitment to analytical excellence is fundamental to protecting patient health.

References

  • USP Monographs: Ivermectin. (n.d.). United States Pharmacopeial Convention.
  • Abend, A., et al. (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Ivermectin Paste. (2011). USP-NF. Retrieved from [Link]

  • Adhikari, S., & Rustum, A. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Abstract available at: [Link]

  • 2601ivermectin Paste. (2017). Scribd. Retrieved from [Link]

  • What is the metabolic pathway of ivermectin (antiparasitic medication)? (2025). Dr.Oracle. Retrieved from [Link]

  • Metabolites that Matter - Ivermectin. (2023). Hypha Discovery. Retrieved from [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2025). ResearchGate. Retrieved from [Link]

  • A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR. (2026). ResearchGate. Retrieved from [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2006). National Center for Biotechnology Information. Retrieved from [Link]

  • Ivermectin and Related Substances: Ph. Eur. Monograph 1336. (n.d.). Phenomenex. Retrieved from [Link]

  • Ivermectin Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Ivermectin. (n.d.). USP-NF. Retrieved from [Link]

  • Ivermectin Paste - Definition, Identification, Assay. (2026). USP 2025. Retrieved from [Link]

  • Ivermectin-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Wang, Y., et al. (2020). Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18044. World Journal of Microbiology and Biotechnology. Available at: [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. (n.d.). OUCI. Retrieved from [Link]

  • Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. (2024). LCGC International. Retrieved from [Link]

  • IVERMECTIN Ivermectinum. (n.d.). European Pharmacopoeia. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved from [Link]

  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. (n.d.). Faculty of Tropical Medicine, Mahidol University. Retrieved from [Link]

  • Kaewkhao, N., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Available at: [Link]

  • A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. (2024). Wellcome Open Research. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Degradation Products and Isomers of Ivermectin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of the degradation products and isomers of Ivermectin, a potent macrocyclic lactone widely used as an antiparasitic agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the stability of Ivermectin under various stress conditions, the characterization of its related substances, and the analytical methodologies for their identification and quantification.

Introduction to Ivermectin and its Stability Challenges

Ivermectin, a semi-synthetic derivative of the avermectin family, is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H2B1a), which constitutes at least 80%, and 22,23-dihydroavermectin B1b (H2B1b), which makes up less than 20%[1]. Its complex structure, featuring a 16-membered macrocyclic lactone ring, a spiroketal moiety, and a disaccharide side-chain, presents multiple sites susceptible to chemical transformation[1][2]. Understanding the degradation pathways and the formation of isomers is critical for ensuring the quality, safety, and efficacy of Ivermectin-containing pharmaceutical products. Impurities and degradation products can potentially alter the drug's toxicological and pharmacological profile[3].

Forced degradation studies, conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines, are essential for elucidating the intrinsic stability of a drug substance and identifying potential degradation products[4][5][6]. These studies typically involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light[4][5][7][8].

Ivermectin Degradation Pathways

Ivermectin is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. The nature and extent of degradation are highly dependent on the specific stressor.

Hydrolytic Degradation

Ivermectin is sensitive to both acidic and alkaline hydrolysis[7][8][9].

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the glycosidic bonds in the disaccharide chain are susceptible to cleavage, leading to the formation of monosaccharide and aglycone derivatives[10]. The reaction involves the hydrolysis of the bond between the two sugar residues and the bond connecting the disaccharide to the macrocyclic lactone.

  • Alkaline-Catalyzed Hydrolysis: Under basic conditions, Ivermectin can undergo epimerization at the C-2 position, leading to the formation of the 2-epimer. This can be followed by a rearrangement to form the more stable Δ2-isomer[4]. The lactone ring is also susceptible to hydrolysis under strong alkaline conditions. Studies have shown that ivermectin degrades more rapidly in alkaline environments[11].

The pH of the medium plays a critical role in the rate of hydrolysis. A pH of around 6.3 has been identified as providing optimal stability against hydrolysis[9].

Oxidative Degradation

Oxidative stress, often simulated using hydrogen peroxide (H2O2) or other oxidizing agents, can lead to the formation of several degradation products[4][5]. A major oxidative degradation product has been identified as the 3,4-epoxide of H2B1a[5]. This product is formed through the epoxidation of the double bond in the hexahydrobenzofuran ring system.

Photodegradation

Exposure to light, particularly UV radiation, can cause significant degradation of Ivermectin[12][13][14]. The molecule contains functional groups that are photoreactive, and studies have shown that photodegradation occurs primarily at a wavelength of 350 nm[12][13][14]. The photodegradation process can be influenced by the surrounding medium, with degradation being more pronounced in seawater compared to river water[12][13]. Computational studies suggest that the lability of certain bonds within the macrocyclic lactone structure contributes to its photodegradation[12][13]. The process can lead to the formation of various photoproducts through complex reaction mechanisms, including the generation of free radicals[12][13][14].

Thermal Degradation

Ivermectin has been shown to be relatively stable to heat in the solid state. However, in solution, thermal stress can induce degradation[4][5]. Studies on the thermal stability of ivermectin residues in milk have shown that processes like pasteurization and boiling do not significantly affect its concentration[15]. The initial degradation temperature of Ivermectin raw material has been determined to be around 305 °C[16].

Below is a diagram illustrating the primary degradation pathways of Ivermectin.

Ivermectin_Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation Ivermectin Ivermectin (H2B1a & H2B1b) Acid Acidic Conditions (e.g., HCl) Ivermectin->Acid H+ Base Alkaline Conditions (e.g., NaOH) Ivermectin->Base OH- Oxidant Oxidizing Agent (e.g., H2O2) Ivermectin->Oxidant [O] Light UV Light (350 nm) Ivermectin->Light Aglycone Aglycone & Monosaccharide Acid->Aglycone Epimer 2-epimer Base->Epimer Isomer Δ2-isomer Epimer->Isomer Epoxide 3,4-epoxide Oxidant->Epoxide Photoproducts Various Photoproducts Light->Photoproducts

Caption: Primary degradation pathways of Ivermectin under different stress conditions.

Ivermectin Isomers and Process-Related Impurities

Apart from degradation products, several isomers and process-related impurities of Ivermectin have been identified. These substances can originate from the manufacturing process of the active pharmaceutical ingredient (API) or arise from the inherent chemical nature of the avermectin starting materials[2][3][17].

Commonly identified process-related impurities include:

  • 24-demethyl H2B1a [3][17]

  • 3'-demethyl H2B1a [3][17]

  • 3''-demethyl H2B1a [3][17]

  • 24a-hydroxy B2a isomer [3][17]

Additionally, isomers such as the 2-epi-isomer of Ivermectin B1a can be present[18]. The presence and levels of these impurities are critical quality attributes that need to be controlled within specified limits.

Analytical Methodologies for Characterization

The identification and quantification of Ivermectin degradation products and isomers necessitate the use of robust and specific analytical methods. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique[4][19][20][21][22][23][24].

High-Performance Liquid Chromatography (HPLC)

Stability-indicating HPLC methods are designed to separate the active ingredient from its degradation products and related substances, thus providing a measure of the drug's stability[20][21][22].

Table 1: Comparison of Selected RP-HPLC Methods for Ivermectin Analysis

ParameterMethod 1[4]Method 2[20]Method 3[22]
Column HALO C18 (150 x 4.6 mm, 2.7 µm)Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm)HALO C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase A WaterWaterWater - Acetonitrile (50:50, v/v)
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)Acetonitrile/Methanol (85/15, v/v)Isopropanol - Acetonitrile (15:85, v/v)
Elution GradientGradientGradient
Flow Rate Not specified1.5 mL/minNot specified
Column Temp. Not specified30 °C40 °C
Detection (UV) Not specified245 nm254 nm

The choice of column, mobile phase composition, and gradient profile is crucial for achieving adequate resolution between Ivermectin and its closely related impurities and degradation products.

Hyphenated Techniques: LC-MS and NMR

For the structural elucidation of unknown degradation products and impurities, hyphenated techniques are indispensable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information and fragmentation patterns of the separated compounds, which are crucial for their identification[4][5]. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, further aiding in the determination of elemental compositions[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule. For definitive structure elucidation of isolated degradation products, techniques like 1H NMR, 13C NMR, and 2D NMR are employed[3][4][5][17].

Experimental Protocol: Forced Degradation Study and Analysis

The following is a generalized, step-by-step methodology for conducting a forced degradation study of Ivermectin.

Step 1: Stress Sample Preparation

  • Acid Hydrolysis: Dissolve Ivermectin in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1N HCl). Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis[10][25].

  • Alkaline Hydrolysis: Dissolve Ivermectin in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1N NaOH). Incubate at a specified temperature for a defined period. Neutralize the solution before analysis[25].

  • Oxidative Degradation: Dissolve Ivermectin in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H2O2). Keep at room temperature or a slightly elevated temperature for a specific duration[25].

  • Thermal Degradation: Expose a solid sample or a solution of Ivermectin to dry heat (e.g., 105°C) for a set time[25].

  • Photolytic Degradation: Expose a solid sample or a solution of Ivermectin to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period[4][5].

Step 2: Analytical Method

  • Develop and validate a stability-indicating HPLC method capable of separating Ivermectin from all potential degradation products.

  • The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[20][26][27].

Step 3: Analysis and Characterization

  • Inject the stressed samples into the HPLC system.

  • Identify and quantify the degradation products.

  • For unknown peaks, perform peak isolation using preparative HPLC.

  • Elucidate the structure of the isolated impurities using LC-HRMS and NMR spectroscopy[4][5].

Below is a workflow diagram for a typical forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic Stressed Stressed Samples Acid->Stressed Base Alkaline Base->Stressed Oxidative Oxidative Oxidative->Stressed Thermal Thermal Thermal->Stressed Photolytic Photolytic Photolytic->Stressed API Ivermectin API / Formulation API->Acid API->Base API->Oxidative API->Thermal API->Photolytic HPLC Stability-Indicating HPLC Analysis Stressed->HPLC Data Data Analysis (Quantification of Degradants) HPLC->Data Unknown Unknown Degradation Products? Data->Unknown Report Final Report Data->Report Isolation Isolation (Prep-HPLC) Unknown->Isolation Yes Unknown->Report No Structure Structure Elucidation (LC-MS, NMR) Isolation->Structure Structure->Data

Caption: A typical experimental workflow for a forced degradation study of Ivermectin.

Conclusion

The chemical stability of Ivermectin is a critical factor influencing its quality and therapeutic performance. This guide has provided a detailed overview of the known degradation pathways, including hydrolysis, oxidation, and photodegradation, as well as common process-related impurities and isomers. The importance of robust, stability-indicating analytical methods, particularly RP-HPLC coupled with mass spectrometry and NMR, has been highlighted for the effective separation, identification, and quantification of these related substances. A thorough understanding of Ivermectin's degradation profile is paramount for the development of stable pharmaceutical formulations and for ensuring compliance with regulatory standards.

References

  • Evaluation of the Photostability of Ivermectin. (2024). MDPI. [Link]

  • A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR. (2022). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. (2021). Oxford Academic. [Link]

  • Evaluation of the Photostability of Ivermectin. (2024). MDPI. [Link]

  • Evaluation of the Photostability of Ivermectin. (2025). ResearchGate. [Link]

  • Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form. (n.d.). ResearchGate. [Link]

  • Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18044. (2020). Springer. [Link]

  • A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. (2022). PubMed. [Link]

  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. (2023). PubMed. [Link]

  • RP-HPLC and HPTLC stability indicating assay methods for ivermectin in bulk and tablet dosage form. (2025). ResearchGate. [Link]

  • Photo-mediated and advanced oxidative processes applied for the treatment of effluents with drugs used for the treatment of early COVID-19: Review. (n.d.). PMC. [Link]

  • PHARMACEUTICAL FORMULATION STABILIZED AND READY FOR THE USE OF IVERMECTIN IN THE TREATMENT OF HUMAN AND ANIMAL PARASITOSES. (n.d.).
  • Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media. (2023). PubMed. [Link]

  • Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance. (2021). OUCI. [Link]

  • Determination of ivermectin stability by high-performance thin-layer chromatography. (2016). ResearchGate. [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2025). ResearchGate. [Link]

  • Chromatographic Quantification of Ivermectin and Pranziquantel in the Tablets Using Stability Indicating RP-HPLC Method. (2019). Pharmaceutical Sciences. [Link]

  • Determination of ivermectin stability by high-performance thin-layer chromatography. (2026). International Journal of Drug Development & Research. [Link]

  • CHARACTERIZATION OF FORCE DEGRADATION ASSAY METHOD EVALUATION FOR SIMULTANEOUS ESTIMATION OF ALBENDAZOLE AND IVERMECTIN IN VETER. (2021). World Journal of Pharmaceutical and Life Sciences. [Link]

  • Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation. (n.d.).
  • Literature Review on Spectrophotometric, Chromatographic and Voltammetric Analysis of Ivermectin. (2021). Medwin Publishers. [Link]

  • Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology. (2016). PubMed. [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (2006). ScienceDirect. [Link]

  • Thermal and long-term freezing stability of ivermectin residues in sheep milk. (2025). ResearchGate. [Link]

  • Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. (n.d.). ElectronicsAndBooks. [Link]

  • Ivermectin (WHO Food Additives Series 27). (n.d.). INCHEM. [Link]

  • Preformulation study of ivermectin raw material. (2026). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. (2023). Oxford Academic. [Link]

  • Products by Parent Name: Ivermectin. (n.d.). Dove Research & Analytics Laboratory. [Link]

  • Degradation kinetics of Ivermectin in tropical soils: the role of pH variability. (2025). ResearchGate. [Link]

  • Ivermectin-Impurities. (n.d.). Pharmaffiliates. [Link]

  • Analytical Method Development And Validation Parameters Of Drug Ivermectin. (2026). ResearchGate. [Link]

  • Chemical structure of ivermectin and its related substances. (n.d.). ResearchGate. [Link]

  • Ivermectin. (n.d.). PubChem. [Link]

  • Ivermectin. (2018). Regulations.gov. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). WJPR. [Link]

  • Determination of Ivermectin, Doramectin, and Moxidectin by HPLC. (n.d.). NUCLEUS information resources. [Link]

Sources

Technical Comparison: Delta-2-Ivermectin B1a vs. 8a-Oxo-Ivermectin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structural, Mechanistic, and Analytical Divergences of Ivermectin Impurities.

Executive Summary

In the development and stability profiling of Ivermectin (IVM) formulations, two critical impurities—


-Ivermectin B1a  (Delta-2) and 8a-Oxo-Ivermectin  (8a-Oxo)—represent distinct degradation pathways.[1][2] While both are strictly regulated under ICH Q3A/B and pharmacopoeial monographs (USP/EP), they differ fundamentally in their formation mechanisms, chemical topology, and analytical signatures.[2]
  • 
    -Ivermectin B1a  is a thermodynamic isomer formed via base-catalyzed proton migration, characterized by a conjugated lactone system.[1][2]
    
  • 8a-Oxo-Ivermectin is an oxidative degradation product (and metabolite) formed via radical attack at the bridgehead carbon, requiring specific detection protocols due to its altered chromophore.[1][2]

This guide provides a granular analysis of these compounds to support formulation scientists and analytical chemists in impurity profiling and mitigation.

Chemical Identity & Structural Analysis

The parent molecule, Ivermectin B1a (22,23-dihydroavermectin B1a), possesses a 16-membered macrocyclic lactone ring fused to a hexahydrobenzofuran unit and a disaccharide substituent.[1][2] The structural integrity of the C3–C4 double bond and the C8a bridgehead is central to the differentiation of these impurities.

Comparative Structural Matrix
FeatureIvermectin B1a (Parent)

-Ivermectin B1a
8a-Oxo-Ivermectin
Modification Type N/AIsomerization (Positional)Oxidation (Functionalization)
Key Structural Change C3=C4 unsaturationC2=C3 conjugated double bondC8a-Ketone (Bridgehead oxidation)
Molecular Formula


(Isomer)

(+O, -2H)
Chromophore Conjugated diene (C3=C4, C8=C9, etc.)[1][2][]Conjugated enoate (C2=C3-C1=O)Extended conjugation / Ketone
UV Max (

)
~245 nm~280 nm (Bathochromic shift)~280 nm
Structural Visualization (DOT)

The following diagram illustrates the divergent pathways from the parent structure to these specific impurities.

Ivermectin_Pathways Parent Ivermectin B1a (22,23-dihydroavermectin B1a) [C3=C4 Unsaturation] Delta2 Delta-2-Ivermectin B1a (Impurity) [C2=C3 Conjugated Bond] Parent->Delta2 Base-Catalyzed Isomerization (Proton shift C2 -> C4) Radical C8a-Radical Intermediate (Transient) Parent->Radical Oxidative Stress / Light (H-abstraction at C8a) Hydroperoxide 8a-Hydroperoxide-IVM (Intermediate) Radical->Hydroperoxide +O2 Oxo8a 8a-Oxo-Ivermectin (Degradant/Metabolite) [C8a Ketone] Hydroperoxide->Oxo8a Dehydration/Degradation

Caption: Divergent degradation pathways of Ivermectin B1a. Left: Base-catalyzed isomerization to Delta-2.[1][2] Right: Radical-mediated oxidation to 8a-Oxo.[1][2]

Mechanisms of Formation

Understanding the causality of formation is essential for selecting appropriate stabilizers and packaging.

A.

-Ivermectin B1a: Base-Catalyzed Isomerization
  • Mechanism: The naturally occurring double bond at C3–C4 is allylic to the lactone oxygen but isolated from the carbonyl (C1). Under basic conditions (pH > 7) or in the presence of Lewis bases, the acidic proton at C2 is abstracted. The resulting enolate repotonates at C4, shifting the double bond to the thermodynamically more stable C2–C3 position.

  • Consequence: This creates a conjugated system with the lactone carbonyl (an

    
    -unsaturated lactone).[1][2]
    
  • Irreversibility: Once formed, the extended conjugation makes this isomer highly stable and unlikely to revert to the parent form.

  • Process Control: Strictly control pH during formulation and avoid alkaline excipients.

B. 8a-Oxo-Ivermectin: Radical Oxidation
  • Mechanism: The C8a position (bridgehead carbon of the hexahydrobenzofuran moiety) is tertiary and allylic/benzylic-like, making it susceptible to hydrogen atom abstraction by free radicals (ROS).[2]

    • Initiation: Light or trace metals generate a radical at C8a.

    • Propagation: Reaction with molecular oxygen forms a C8a-hydroperoxide intermediate.[1][4]

    • Termination/Degradation: The hydroperoxide decomposes (often losing water) to form the 8a-ketone (8a-oxo) .[1][2]

  • Process Control: Requires antioxidants (e.g., BHA/BHT), inert atmosphere (

    
    ), and light protection (amber glass).[2]
    
Analytical Characterization & Profiling

Distinguishing these impurities requires precise chromatographic conditions, particularly regarding detection wavelengths and relative retention times (RRT).[2]

HPLC / UPLC Protocol Parameters
ParameterStandard Ivermectin Assay8a-Oxo Specific Detection
Column C18 / C8 (L1 packing)C18 / C8
Mobile Phase Acetonitrile : Methanol : WaterAcetonitrile : Methanol : Water
Detection (

)
245 nm (Parent max)280 nm (Critical for 8a-oxo)
RRT (Approx) 1.00 (Parent)~0.7 - 0.8 (Elutes before parent)
RRT (

)
~1.3 - 1.4 (Elutes after parent)N/A

Note: RRT values are system-dependent but consistent in relative order: 8a-Oxo < Parent < Delta-2.[1][2]

Why 280 nm for 8a-Oxo?

Standard Ivermectin has low absorbance at 280 nm.[1] However, the introduction of the ketone at C8a, coupled with the existing diene system, creates a new chromophore with significant absorbance at 280 nm .

  • Protocol Tip: USP monographs often require a specific test for 8a-oxo using 280 nm detection to ensure sensitivity, as it may be underestimated at 245 nm.[1][2]

Toxicological & Regulatory Implications
Biological Activity [1][5][6][7][8][9][10][11][12]
  • 
    -Ivermectin B1a:  Generally considered biologically inactive  or significantly less potent than the parent.[1] The shift of the double bond disrupts the precise 3D conformation required for binding to glutamate-gated chloride channels (GluCl) in parasites.
    
  • 8a-Oxo-Ivermectin: While it retains the macrocyclic core, the oxidation at the bridgehead alters the lipophilicity and binding affinity. It is a known soil metabolite and is monitored for environmental impact.[7][9] In pharmaceutical contexts, it is treated as a degradation product with specific limits.

Regulatory Limits (USP/EP Context)
  • 8a-Oxo-H2B1a: Typically limited to NMT 1.0% (API) or NMT 2.0% (Veterinary formulations, depending on monograph).[1][2]

  • 
    -Isomer:  Often grouped with "other impurities" or specifically limited if generated by the process (e.g., NMT 2.5%  for sum of specific isomers in some monographs).[2]
    
  • Total Impurities: Generally NMT 4.0 - 5.0%.[1][2]

References
  • United States Pharmacopeia (USP) . Ivermectin Monograph: Organic Impurities. USP-NF Online.[1][2] (Official Compendium for RRT and Limits). [1][2]

  • European Pharmacopoeia (Ph. Eur.) . Ivermectin.[5][8][11][13][14][15][16][17][18] European Directorate for the Quality of Medicines.

  • Fisher, M. H., & Mrozik, H. (1989).[2] Chemistry of Avermectins. Macrolide Antibiotics, Chemistry, Biology, and Practice.[2] Academic Press. (Foundational Chemistry).[2][19]

  • Pivnichny, J. V., et al. (1988).[2] Base-catalyzed isomerization of avermectins. Journal of Agricultural and Food Chemistry. (Mechanism of Delta-2 Formation).[1][2]

  • Chabala, J. C., et al. (1980).[2] Ivermectin, a new broad-spectrum antiparasitic agent.[1][2][4] Journal of Medicinal Chemistry.

  • Fink, D. W., et al. (1988).[2] Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide. Journal of the American Chemical Society. (Mechanism of 8a-Oxo Formation).[1][2][4]

Sources

Methodological & Application

Advanced HPLC Method Development for Detection of Delta-2-ivermectin B1a

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Context

The Analyte and the Challenge

Ivermectin is a macrocyclic lactone derivative, primarily consisting of two homologues: 22,23-dihydroavermectin B1a (>90%) and B1b (<10%).[1]

Delta-2-ivermectin B1a (


-ivermectin B1a) is a critical degradation product (impurity) formed via base-catalyzed isomerization.[1] Structurally, the double bond at the C3-C4 position of the furan ring migrates to the C2-C3 position.[1] This isomerization is irreversible and thermodynamically favored under alkaline conditions.

Why this separation is difficult:

  • Structural Similarity: The

    
     isomer shares the exact molecular weight (Isobaric, MW 875.1) and nearly identical hydrophobicity to the parent B1a molecule.
    
  • Co-elution Risks: On standard C18 columns,

    
    -ivermectin B1a often co-elutes with the main B1a peak or the dihydro-isomer impurities, making accurate quantitation compliant with USP/EP monographs challenging.[1]
    
Regulatory Framework (USP/EP)

Current Pharmacopeial standards (e.g., USP <621>, EP 2.2.[1]29) strictly control impurities.

  • USP Limit: The sum of H4B1a isomers and

    
    -ivermectin B1a is typically limited to NMT 2.5%.
    
  • Detection: UV absorbance at 245 nm or 254 nm .

Method Development Strategy

To achieve baseline separation of the


 isomer from the parent B1a, we must exploit steric selectivity  rather than just hydrophobicity. The planar shift in the furan ring of the 

isomer interacts differently with high-density stationary phases.
Strategic Workflow Diagram

MethodDev cluster_0 Phase 1: Column Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Validation C1 Standard C18 (5µm) (Baseline) M1 Ternary Mix (H2O:MeOH:ACN) C1->M1 C2 Core-Shell C18 (2.7µm) (High Res) C2->M1 C3 Phenyl-Hexyl (Alt Selectivity) M2 Selectivity Check (MeOH vs ACN ratio) M1->M2 If Rs < 1.5 M3 Temp Control (25°C vs 40°C) M2->M3 V1 Resolution (Rs) > 1.5 M3->V1 V2 LOD/LOQ Determination V1->V2 caption Figure 1: Decision matrix for isolating Delta-2 isomer from parent B1a matrix.

Experimental Protocols

Protocol A: The "Workhorse" Method (USP-Aligned)

Recommended for QC release testing where robustness is prioritized over speed.[1]

Principle: Uses a ternary mobile phase. Methanol is crucial here; it offers different solvation of the macrocyclic ring compared to Acetonitrile, enhancing the shape selectivity required to separate the isomers.

1. Chromatographic Conditions
ParameterSetting
Column High-density C18 (e.g., Zorbax Eclipse XDB-C18 or equiv), 4.6 × 250 mm, 5 µm
Mobile Phase Acetonitrile : Methanol : Water (53 : 35 : 12 v/v/v)
Flow Rate 1.2 mL/min (Isocratic)
Temperature 25°C ± 2°C (Strict control required)
Detection UV @ 254 nm
Injection Vol 20 µL
Run Time ~ 45 minutes (Relative to B1a retention)
2. Preparation of Solutions
  • Diluent: Methanol (HPLC Grade).[2]

  • Stock Standard: Dissolve 40 mg Ivermectin USP RS in 50 mL Methanol.

  • System Suitability Solution: Dissolve Ivermectin RS in diluent to obtain ~0.4 mg/mL. (Note: Commercial RS often contains trace

    
     isomer; if not, forced degradation is required—see Section 4).
    
3. Execution Steps
  • Equilibrate column for 60 mins with mobile phase.

  • Inject Blank (Methanol) to ensure no carryover.

  • Inject System Suitability Solution (5 replicates).

  • Acceptance Criteria:

    • Retention time of B1a: 15–20 min.

    • Resolution (

      
      ) between B1b and B1a: > 3.0.
      
    • Resolution (

      
      ) between B1a and 
      
      
      
      -isomer: > 1.2 (Often appears as a shoulder or partially resolved peak in standard methods; see Protocol B for full resolution).
Protocol B: High-Resolution Stability-Indicating Method

Recommended for R&D and Degradation Studies.[1]

Principle: Utilizes Core-Shell (Fused-Core) particle technology to increase theoretical plates (


) without excessive backpressure, allowing for the baseline separation of the isobaric impurity.[1]
1. Chromatographic Conditions
ParameterSetting
Column Core-Shell C18 (e.g., Kinetex or HALO C18), 4.6 × 150 mm, 2.7 µm
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile : Methanol (60 :[1] 40)
Gradient See Table Below
Flow Rate 1.0 mL/min
Temperature 35°C
Detection UV @ 245 nm (Max absorption for conjugated diene)
2. Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.04060
15.01090
20.01090
20.14060
25.04060
3. Critical Causality
  • Why Acid? While Ivermectin is neutral, trace acid (0.1% Formic) suppresses silanol activity on the column stationary phase, sharpening the peaks of minor impurities.

  • Why 245 nm? The

    
     shift alters the chromophore. 245 nm provides a better signal-to-noise ratio for the impurity compared to the standard 254 nm.[1]
    

Generating the Impurity (Forced Degradation)

If a commercial standard for this compound is unavailable, you must generate it in situ to validate retention time.[1]

  • Preparation: Prepare a 1 mg/mL solution of Ivermectin in Methanol.

  • Stress: Add 0.1 N NaOH (1:1 volume ratio).

  • Incubation: Heat at 60°C for 1 hour.

  • Neutralization: Quench with equivalent 0.1 N HCl.

  • Observation: The

    
     isomer will appear as a significant peak eluting immediately after the main B1a peak (depending on column phase) or co-eluting on the tail.
    

Troubleshooting & Logic Map

Separation Logic Diagram

Troubleshooting Problem Issue: Poor Resolution (B1a vs Delta-2) Check1 Check Mobile Phase Water Content Problem->Check1 Action1 Increase Water % (Increases Retention & Selectivity) Check1->Action1 RT < 10 min Check2 Check Temperature Check1->Check2 RT OK Action2 Lower Temp to 20°C (Improves Steric Separation) Check2->Action2 Temp > 30°C Check3 Check Methanol Ratio Check2->Check3 Temp OK Action3 Increase MeOH relative to ACN (MeOH is more shape-selective) Check3->Action3 caption Figure 2: Troubleshooting logic for maximizing resolution between isomers.

Common Pitfalls
  • Filter Interference: Nylon filters can bind Ivermectin. Use PTFE or PVDF filters. [1]

  • Sample Solvent Mismatch: Dissolving samples in 100% Acetonitrile when the starting gradient is high-water can cause peak fronting. Always match the sample solvent to the initial mobile phase conditions (or use Methanol).

References

  • European Pharmacopoeia (Ph.[3][4] Eur.) . Monograph 1336: Ivermectin. European Directorate for the Quality of Medicines & HealthCare.[3]

  • United States Pharmacopeia (USP) . Ivermectin Monograph: Organic Impurities. USP-NF.[1] [1]

  • Fisher, M. H., & Mrozik, H. (1989).[1] Chemistry of Avermectins. Macrolide Antibiotics, Academic Press.[1] (Foundational chemistry regarding the

    
     isomerization mechanism).
    
  • Phenomenex Application Note . Separation of Ivermectin and Related Substances.

  • PubChem Database . Ivermectin B1a Structure and Chemical Properties. National Center for Biotechnology Information.

Sources

Application Note: Isolation and Purification of Delta-2-Ivermectin B1a

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for isolation and purification of Delta-2-ivermectin B1a Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract This application note details a robust protocol for the generation, isolation, and structural validation of this compound (


-IVM), a critical degradation product and process impurity of the antiparasitic drug Ivermectin.[1] Unlike the parent molecule (22,23-dihydroavermectin B1a), which possesses a 

double bond, the

isomer features a double bond conjugated to the lactone carbonyl.[1] This guide provides a controlled base-catalyzed synthesis to enrich the impurity, followed by a high-resolution preparative HPLC workflow to isolate it at >98% purity for use as a Reference Standard (RS).

Introduction & Chemical Basis[1][2][3][4][5][6][7]

Ivermectin is a macrocyclic lactone derived from avermectins. The pharmaceutical grade substance is a mixture of Ivermectin B1a (>90%) and B1b (<10%).[2][3] Regulatory bodies (ICH, USP, EP) require the monitoring of specific impurities, including the Delta-2 isomer (often termed


-B1a).[1]
Mechanism of Formation

The formation of


-IVM is a base-catalyzed isomerization.[1][4] The proton at the C2 position of the naturally occurring 

-isomer is acidic due to the inductive effect of the adjacent lactone carbonyl (C1) and the double bond at C3.
  • Deprotonation: A base removes the C2 proton, forming a dienolate intermediate.

  • Reprotonation: The system reprotonates. While kinetic control favors the

    
     form (parent), thermodynamic control favors the 
    
    
    
    form because the new double bond at C2-C3 is conjugated with the C1 carbonyl, lowering the internal energy of the system.

This transformation is irreversible under standard processing conditions, making it a cumulative impurity in alkaline environments.[1]

Experimental Workflow

The isolation strategy relies on forced degradation to generate the target in high yield, followed by Preparative HPLC for separation. We avoid direct isolation from bulk drug substance because the natural abundance is typically too low (<0.5%) for efficient large-scale recovery.[1]

Reagents and Equipment
  • Starting Material: Ivermectin USP/EP (approx. 95% B1a/B1b mixture).

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ).[1]

  • Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 0.1 N NaOH; Ammonium Acetate (buffer).

  • System: Preparative HPLC system (e.g., Agilent 1260 Infinity II Prep or equivalent) with DAD detector and Fraction Collector.

Step 1: Targeted Generation (Synthesis)

Instead of searching for a needle in a haystack, we convert the haystack.

Protocol:

  • Dissolve 1.0 g of Ivermectin in 50 mL of Methanol in a round-bottom flask.

  • Add 0.5 mL of DBU (catalytic base). Note: DBU is preferred over NaOH to prevent hydrolysis of the lactone ring or the glycosidic bonds.

  • Stir at ambient temperature (20–25°C) .

  • Monitor: Sample every 2 hours using analytical HPLC.

    • Target: The peak for Ivermectin (RT ~12 min) will decrease, and a new peak (

      
      -isomer) will appear slightly earlier or later depending on the column selectivity (typically RRT ~0.9 - 1.1).[1]
      
    • Stop Point: When the

      
       peak area reaches ~30-40%.[1] Do not push to completion to avoid generating secondary degradation products (e.g., monosaccharides).
      
  • Quench: Add 1.0 mL of Acetic Acid to neutralize the DBU.

  • Concentrate: Evaporate methanol under reduced pressure at 35°C to yield a yellow oil.

Step 2: Sample Preparation[1]
  • Re-dissolve the crude oil in 5 mL of Acetonitrile/Water (80:20) .

  • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Concentration: ~200 mg/mL.

Step 3: Preparative HPLC Isolation

The separation of the


 isomer from the parent B1a and the homolog B1b requires a high-efficiency stationary phase.[1]

Chromatographic Parameters:

ParameterSettingRationale
Column Phenomenex Luna C18(2) or Waters XBridge C18High surface area and carbon load for isomer resolution.[1]
Dimensions 250 mm x 21.2 mm, 5 µm or 10 µmPrep scale dimensions for 100-200 mg loading.[1]
Mobile Phase A Water + 10 mM Ammonium AcetateBuffer controls ionization of residual silanols.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol improves selectivity for methylene isomers.
Flow Rate 15.0 - 20.0 mL/minOptimized for column diameter.[1]
Detection UV @ 245 nmAbsorption max of the diene system.
Temperature Ambient (25°C)

Gradient Program:

  • 0–5 min: 75% B (Isocratic equilibration)

  • 5–35 min: 75% B → 90% B (Shallow gradient to maximize resolution)

  • 35–40 min: 95% B (Wash)

Fraction Collection Logic:

  • The

    
    -isomer typically elutes after the parent B1a peak on C18 systems due to the planar conjugated ester increasing interaction with the stationary phase (verify with analytical injection first).
    
  • Collect fractions based on threshold (UV absorbance) and slope.

  • Expert Tip: Collect the "heart cut" of the peak. Discard the leading and trailing edges to ensure >98% purity.

Step 4: Post-Processing[1]
  • Pool fractions containing pure

    
    -IVM.[1]
    
  • Remove organic solvents (ACN/MeOH) using a rotary evaporator at 35°C.

  • Freeze-dry (lyophilize) the remaining aqueous suspension to obtain a white to off-white amorphous powder.[1]

  • Storage: Store at -20°C under Argon. The

    
     isomer is thermodynamically stable but can oxidize.
    

Visualization of Workflows

Isolation Process Flow

IsolationProtocol Start Start: Ivermectin API (Mixture of B1a/B1b) Reaction Base-Catalyzed Isomerization (MeOH + DBU, 25°C, 4-6 hrs) Start->Reaction Monitor Monitor via Analytical HPLC Target: 30-40% Conversion Reaction->Monitor Monitor->Reaction Conversion < 30% Quench Quench & Workup (Add AcOH, Evaporate) Monitor->Quench Conversion reached Prep Sample Prep (Dissolve in ACN:H2O, Filter) Quench->Prep HPLC Preparative HPLC (C18, Isocratic/Shallow Gradient) Prep->HPLC Collect Fraction Collection (Heart-cutting) HPLC->Collect Finish Lyophilization & Storage (>98% Purity Delta-2-IVM) Collect->Finish

Figure 1: Step-by-step workflow for the targeted generation and isolation of this compound.

Isomerization Mechanism

Mechanism Substrate Ivermectin (Delta-3) Non-conjugated Intermediate Dienolate Intermediate (Resonance Stabilized) Substrate->Intermediate + Base (DBU) - H+ (from C2) Intermediate->Substrate + H+ (at C2) (Reversible) Product Delta-2-Ivermectin (Conjugated Ester) Thermodynamic Product Intermediate->Product + H+ (at C4)

Figure 2: Base-catalyzed isomerization pathway converting the kinetic Delta-3 form to the thermodynamic Delta-2 form.

Characterization & Validation

Once isolated, the identity of the this compound must be confirmed.[1]

TechniqueExpected Observation
HPLC-UV Single peak purity >98%.[1] RRT usually ~1.05–1.10 relative to Ivermectin B1a (system dependent).
HRMS m/z [M+Na]+ = 897.5 (Same as parent, isomer). Diagnostic fragments may differ in intensity.
1H NMR Diagnostic Shift: The C2-H proton signal (present in parent) disappears or shifts significantly. The vinyl proton at C3 (in parent) shifts as the double bond moves to C2-C3.[1] The C2=C3 bond is conjugated to C1=O.
UV Spectrum

may show a bathochromic shift or shoulder around 215-220 nm due to the

-unsaturated ester, in addition to the main diene absorption at 245 nm.[1]

References

  • Pivnichny, J. V., et al. (1988).[1][4][5] Base-catalyzed isomerization of avermectins.[1][4] Journal of Agricultural and Food Chemistry, 36(4), 826-828.[1] Link

  • United States Pharmacopeia (USP). Ivermectin Monograph.[6] USP-NF.[1] (Refer to current official version for Impurity limits). Link

  • European Pharmacopoeia (Ph. Eur.). Ivermectin Monograph 1336. (Details Impurity B and others). Link

  • Fisher, M. H., & Mrozik, H. (1989).[1] Chemistry of Avermectins.[7][3][4][][9][10] In: Ivermectin and Abamectin.[6][3][][11] Springer, New York, NY.[1] Link

  • Danaher, M., et al. (2006).[1] Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B, 844(2), 175-203.[1] Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ivermectin is a macrocyclic lactone derivative, primarily consisting of two homologous components: H2B1a (not less than 90.0%) and H2B1b (the remainder).[1][2] Because the efficacy and safety profile of Ivermectin depend heavily on the ratio of these components and the absence of specific degradation products (such as the


-isomer and 8a-oxo derivatives), the United States Pharmacopeia (USP) mandates rigorous testing conditions.

This guide provides a comprehensive protocol for the determination of Ivermectin Related Compounds (Organic Impurities) using High-Performance Liquid Chromatography (HPLC). It is designed to meet the stringent requirements of the current USP monograph, emphasizing the separation of the critical B1a/B1b pair and the detection of trace impurities.

Method Principle

The separation relies on Reversed-Phase Liquid Chromatography (RPLC) using an Octadecyl Silane (C18, L1) stationary phase. Ivermectin molecules are highly hydrophobic macrocycles. The separation mechanism exploits the subtle hydrophobicity differences between the ethyl group (on B1a) and the methyl group (on B1b) at the C-25 position.

  • Detection: UV absorbance at 245 nm (targeting the conjugated diene system).

  • Mobile Phase: A ternary mixture of Acetonitrile, Methanol, and Water.[2][3][4][5][6] The high organic content is necessary to elute the hydrophobic macrocycles, while the water fraction modulates the selectivity (separation factor,

    
    ) between the homologues.
    
Separation Logic Diagram

IvermectinSeparation Sample Ivermectin Sample (Mixture) Column L1 (C18) Column Hydrophobic Interaction Sample->Column Impurity1 Polar Impurities (e.g., Aglycones) Column->Impurity1 Fast Elution H2B1b H2B1b (Methyl Group) Column->H2B1b RT ~0.75-0.8 H2B1a H2B1a (Ethyl Group - Main) Column->H2B1a RT 1.0 (Ref) Impurity2 Late Eluters (e.g., Isomers) Column->Impurity2 Slow Elution MP Mobile Phase (ACN:MeOH:H2O) MP->Column

Figure 1: Separation logic showing the elution order based on hydrophobic interaction with the C18 ligand.

Materials & Reagents

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Methanol (MeOH): HPLC Grade.

  • Water: HPLC Grade (18.2 MΩ·cm).

  • Ivermectin Reference Standard (RS): USP Catalog No. 1354309 (Contains H2B1a and H2B1b).

Chromatographic System
  • Instrument: HPLC equipped with a binary/quaternary pump and UV detector.

  • Column: 4.6 mm × 25 cm; 5-µm packing L1 (C18).[4]

    • Recommended: Phenomenex Luna C18(2) or equivalent high-carbon load column.

  • Temperature Control: Column oven capable of maintaining 30°C ± 1°C.

Experimental Protocol

Mobile Phase Preparation

Composition: Acetonitrile : Methanol : Water (53 : 35 : 12)[6]

  • Measure 530 mL of Acetonitrile.

  • Measure 350 mL of Methanol.

  • Measure 120 mL of Water.[5]

  • Mix thoroughly.

  • Critical Step: Degas and filter through a 0.45 µm nylon membrane. Note: Incomplete degassing causes baseline noise at 245 nm, masking trace impurities.

Standard & Sample Preparation[2][3][4][6][7]
SolutionPreparation MethodConcentration
Diluent 100% Methanol (HPLC Grade)N/A
Standard Solution Dissolve USP Ivermectin RS in Diluent.0.4 mg/mL
Sample Solution Dissolve bulk Ivermectin in Diluent.0.4 mg/mL
Sensitivity Sol. Dilute Standard Solution 1:2000.0.0002 mg/mL
Chromatographic Conditions[1][2][4][5][6][7][8]
  • Flow Rate: 1.5 mL/min (Adjustable ±10% to meet system suitability).

  • Injection Volume: 20 µL (Bulk) or 50 µL (depending on sensitivity requirements).

  • Detector: UV @ 245 nm.[1][3][4]

  • Column Temperature: 30°C.

  • Run Time: 2.5 times the retention time of the main peak (H2B1a).

System Suitability (Self-Validating System)

Before analyzing samples, the system must pass the following "Self-Validating" criteria to ensure data integrity.

ParameterAcceptance Criteria (USP)Troubleshooting
Resolution (R) NLT 3.0 between H2B1b and H2B1aDecrease flow rate or check column aging.
Tailing Factor (T) NMT 2.5 for H2B1aCheck for column void or inlet filter blockage.
Efficiency (N) NLT 2000 plates (H2B1a)Replace column if <1500.
RSD (Area) NMT 1.0% (n=6 injections)Check injector precision or pump stability.
  • Relative Retention Times (RRT):

    • H2B1b: ~0.75 – 0.82

    • H2B1a: 1.00 (Reference)

    • 8a-oxo-H2B1a: ~0.70

Workflow & Calculation

Analytical Workflow Diagram

Workflow Start Start Analysis Prep Prepare Mobile Phase & Standards Start->Prep Equil Equilibrate System (30°C, 1.5 mL/min) Prep->Equil SS Inject Standard (x6) Check Suitability Equil->SS Decision Pass Criteria? SS->Decision Decision->Equil No (Troubleshoot) RunSample Inject Sample Solution (Run 2.5x RT) Decision->RunSample Yes Calc Calculate Impurities (% Area) RunSample->Calc

Figure 2: Step-by-step analytical workflow ensuring system suitability compliance before sample analysis.

Calculation Formula

For Related Compounds, USP typically uses the Area Normalization method (unless a specific impurity standard is available).


[2][4]

Where:

  • 
     = Peak response (area) of the individual impurity.[2]
    
  • 
     = Sum of responses of all peaks (including H2B1a and H2B1b).
    

Acceptance Limits (General USP):

  • H2B1a + H2B1b: 95.0% – 102.0%[1][2][7]

  • Individual Impurities: NMT 1.0% (varies by specific impurity).[2][4][7]

  • Total Impurities: NMT 4.0% (excluding main peaks).[7]

Expert Insights & Troubleshooting

Temperature Sensitivity

Ivermectin isomers are sensitive to thermodynamic changes. A fluctuation of ±2°C can significantly alter the resolution between H2B1b and H2B1a.

  • Recommendation: Use a column heater with active pre-heating to ensure the mobile phase enters the column at exactly 30°C.

Peak Merging

The "8a-oxo" impurity (RRT ~0.[7]7) elutes very close to H2B1b (RRT ~0.8).

  • Solution: If resolution is poor, slightly increase the water content in the mobile phase (e.g., from 12% to 13-14%). This increases the retention of the main peaks, often improving the separation of early-eluting polar impurities.

Baseline Stability at 245 nm

The ternary mixture (ACN/MeOH) can absorb UV at lower wavelengths.

  • Tip: Ensure the reference cell in the detector is not trapping air bubbles. Use a back-pressure regulator (approx. 50-100 psi) on the detector waste line to prevent outgassing in the flow cell.

References

  • United States Pharmacopeia (USP). USP Monograph: Ivermectin.[1][6][8] USP-NF.[7] (Accessed Feb 2026).

  • Merck Millipore. HPLC Application Note: USP method - Ivermectin using Purospher STAR columns.[9]

  • Phenomenex. Ivermectin and Related Substances: Ph.[1][5][6] Eur. Monograph 1336 / USP Adaptation.

  • DrugFuture. USP Ivermectin Tablets Monograph Details.

Sources

LC-MS/MS parameters for quantifying Delta-2-ivermectin B1a

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Bioanalytical Quantification of Δ2-Ivermectin B1a by LC-MS/MS

Abstract

This document provides a comprehensive, in-depth guide for the quantitative determination of Δ2-Ivermectin B1a, a principal degradation product of Ivermectin B1a, in biological matrices such as human plasma. The method detailed herein employs a robust sample preparation strategy involving protein precipitation followed by solid-phase extraction (SPE) for optimal cleanup. Chromatographic separation is achieved using a reverse-phase C18 column, and quantification is performed via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic, stability, and drug development studies.

Introduction and Scientific Rationale

Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2] Its primary active component is 22,23-dihydroavermectin B1a (Ivermectin B1a). Under certain conditions, such as exposure to acidic environments or light, Ivermectin B1a can undergo dehydration to form the Δ2-Ivermectin B1a isomer. The quantification of this degradant is critical for stability testing of pharmaceutical formulations and for understanding the complete metabolic and pharmacokinetic profile of the parent drug.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[3][4] This application note details a complete workflow, from sample preparation to data analysis, grounded in established principles of bioanalytical science. The causality behind each methodological choice is explained to provide researchers with a framework that is not only replicable but also adaptable.

Method Principle: The core of this method involves the isolation of Δ2-Ivermectin B1a and a stable isotope-labeled internal standard (SIL-IS), Ivermectin-d2, from a plasma matrix. A protein precipitation step first removes the bulk of macromolecules. The resulting supernatant is further purified using solid-phase extraction (SPE) to minimize matrix effects and enhance sensitivity. The analytes are then separated chromatographically and detected by a tandem mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials, Reagents, and Instrumentation

  • Reference Standards: Δ2-Ivermectin B1a (analytical grade), Ivermectin-d2 (Internal Standard, IS).

  • Solvents & Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, SPE cartridges (e.g., C18, 50 mg, 1 mL).[5]

  • Instrumentation:

    • UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity).

    • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460, Sciex 6500+, Waters Xevo TQ-S).[2][6]

    • Automated liquid handler (optional, for high-throughput).[7]

    • Centrifuge, vortex mixer, solvent evaporator.

LC-MS/MS Analytical Conditions

The selection of analytical parameters is pivotal for achieving the desired sensitivity, selectivity, and chromatographic resolution.

Liquid Chromatography (LC)

A C18 stationary phase is chosen for its excellent retention and separation of hydrophobic molecules like ivermectin and its derivatives.[1][2] A gradient elution is employed to ensure sharp peak shapes and efficient elution of both the analyte and any late-eluting matrix components, reducing analytical run time.

ParameterRecommended SettingRationale
Analytical Column C18 Reverse-Phase (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm)[2]Provides excellent retention and peak shape for macrocyclic lactones. The particle size allows for high efficiency at lower backpressures.
Mobile Phase A 2 mM Ammonium Formate with 0.1% Formic Acid in WaterAmmonium formate acts as an adduct-forming agent, promoting consistent ionization. Formic acid aids in protonation for positive ESI mode.[2][8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent providing good elution strength and low viscosity.
Flow Rate 0.4 mL/minA moderate flow rate compatible with the column dimensions and ESI source.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing run times.[8]
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Gradient Program 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B)A focused gradient ensures sharp peaks for the analytes while washing the column of late-eluting interferences.
Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive mode is selected as ivermectin and its analogs readily form ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts, which provide a stable and intense precursor ion signal.[1][9] The MRM transitions are chosen to be highly specific to the analyte and internal standard.

Rationale for MRM Transition Selection:

  • Δ2-Ivermectin B1a: The molecular weight of Ivermectin B1a is ~874.5 g/mol . The Δ2 derivative is a dehydration product, losing H₂O (18 Da), resulting in a molecular weight of ~856.5 g/mol . The precursor ion selected corresponds to the ammonium adduct ([M+NH₄]⁺), m/z 874.5.

  • Product Ions: The product ions are selected based on characteristic fragmentation pathways of the avermectin core structure. These fragments result from the cleavage of the glycosidic bonds and fragmentation of the macrocyclic ring, providing high specificity.[1][10]

  • Internal Standard (Ivermectin-d2): The deuterated internal standard has a mass shift of +2 Da. Its fragmentation is chemically identical to the parent compound, ensuring it tracks the analyte reliably through sample preparation and ionization.[1][7]

ParameterΔ2-Ivermectin B1aIvermectin-d2 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 874.5m/z 894.5[1]
Product Ion (Q3) - Quantifier m/z 307.1m/z 309.1[1]
Product Ion (Q3) - Qualifier m/z 551.4m/z 553.4
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimized (e.g., 30-40 V)Optimized (e.g., 30-40 V)[1]
Source Temperature 350 °C350 °C
Gas Flow (Nebulizer, Heater) Optimized for specific instrumentOptimized for specific instrument

Experimental Workflow and Protocols

The following diagram and protocols outline the complete analytical procedure.

Overall Experimental Workflow

G cluster_prep Standard & Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock 1. Stock Solution Preparation Working 2. Working & Spiking Solution Preparation Stock->Working Spike 3. Spiking Matrix (Calibrators & QCs) Working->Spike Plasma 4. Plasma Sample (100 µL) + IS PPT 5. Protein Precipitation (Acetonitrile) Plasma->PPT SPE 6. Solid-Phase Extraction (C18 Cartridge) PPT->SPE Evap 7. Evaporation & Reconstitution SPE->Evap Inject 8. LC-MS/MS Injection Evap->Inject Integrate 9. Peak Integration (Analyte/IS Ratio) Inject->Integrate Calibrate 10. Calibration Curve (1/x² weighted regression) Integrate->Calibrate Quantify 11. Quantify Unknowns Calibrate->Quantify

Caption: High-level workflow for Δ2-Ivermectin B1a quantification.

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Δ2-Ivermectin B1a and Ivermectin-d2 reference standards. Dissolve each in 1 mL of methanol to create individual 1 mg/mL stock solutions. Store at -20°C.[7]

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 acetonitrile:water. These will be used to spike the calibration standards and QCs.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from 0.5 to 500 ng/mL (e.g., 0.5, 1, 5, 20, 100, 250, 500 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate stock solution weighing. Prepare at a minimum of four levels: LLOQ (Lower Limit of Quantification, e.g., 0.5 ng/mL), Low QC (e.g., 1.5 ng/mL), Mid QC (e.g., 75 ng/mL), and High QC (e.g., 400 ng/mL).[7]

Protocol 2: Sample Preparation (Protein Precipitation & SPE)

This hybrid approach ensures robust removal of both proteins and phospholipids, which are major sources of ion suppression.[5][7]

  • Aliquoting: To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the Ivermectin-d2 internal standard working solution (e.g., at 1000 ng/mL). Vortex briefly.

  • Protein Precipitation: Add 400 µL of acetonitrile. Vortex vigorously for 1 minute to precipitate plasma proteins.[7]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: While centrifuging, condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of Type I water. Do not allow the cartridge to dry.

  • Loading: Carefully transfer the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.[5]

  • Elution: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase (e.g., 70:30 Mobile Phase A:B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Bioanalytical Method Validation: A Self-Validating System

To ensure trustworthiness and regulatory compliance, the method must be fully validated according to guidelines such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[3][11] Validation demonstrates that the method is reliable and reproducible for its intended use.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision).For QC samples at LLOQ, Mid, and High levels (n≥5), the mean accuracy should be within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) should not exceed 15% (20% for LLOQ).[1][2]
Matrix Effect To assess the impact of matrix components on analyte ionization (suppression or enhancement).The CV of the IS-normalized matrix factor calculated from ≥6 sources of blank matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent and reproducible across the concentration range, although a specific percentage is not mandated.
Stability To evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples must be within ±15% of the nominal concentration.

Conclusion

This application note presents a detailed, robust, and highly selective LC-MS/MS method for the quantification of Δ2-Ivermectin B1a in human plasma. The protocol is built upon established bioanalytical principles and provides a clear rationale for each step, empowering researchers to implement and adapt the method with confidence. Adherence to the outlined validation strategy will ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development and clinical research programs.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][12][13][14][15]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][3]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]

  • Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link][1][2][7]

  • Chhonker, Y. S., Ma, D., Edi, C., & Murry, D. J. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma. Bioanalysis. [Link][5]

  • Moshi, H. A., et al. (2023). Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma. Journal of Chemical and Pharmaceutical Research. [Link][8][16]

  • Sallovitz, J., et al. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules. [Link][6]

  • ResearchGate. (n.d.). ESI tandem mass spectrum of ivermectin B1a showing a peak at m/z 897.4 corresponding to [B1a+Na]⁺ ivermectin. [Link][9]

  • ResearchGate. (n.d.). Mass spectrum of ivermectin using +ve ESI-MS (A) and +ve ESI-MS-MS (B). [Link][10]

  • González-Rascón, A., et al. (2025). Variations in Plasma Levels of Orally Administered Ivermectin Could Hamper Its Potential Drug Repositioning: Results of a Bioequivalence Study in Mexican Population. Pharmaceuticals. [Link][17]

  • Vlase, L., et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. [Link][4][18]

  • Khandal, R. K., et al. (n.d.). Quantitative Determination of Ivermectin in Raw Milk Using Positive ESI LC-MS/MS. ResearchGate. [Link][19]

Sources

NMR spectroscopy analysis of Delta-2-ivermectin B1a structure

Advanced NMR Characterization of -Ivermectin B1a (Impurity B)[1][2]

Part 1: Introduction & Significance[3]

In the development of macrocyclic lactone therapeutics, the stability of the active pharmaceutical ingredient (API) is paramount. Ivermectin B1a, the major component (>90%) of commercial Ivermectin, is susceptible to base-catalyzed degradation.[1] A critical degradation product is


-Ivermectin B1aImpurity B1

This impurity arises from the migration of the double bond from the


Why NMR is Critical: While HPLC-UV can separate these species based on retention time (Relative Retention Time ~1.3-1.4 for

1

Part 2: Experimental Protocol

Sample Preparation

Objective: Minimize aggregation and prevent in situ degradation during analysis.

  • Solvent Selection:

    • Primary: Deuterated Chloroform (

      
      , 99.8% D) with 0.03% TMS.
      
      • Rationale: Industry standard for avermectins; provides excellent solubility and spectral resolution for the macrocyclic backbone.

    • Secondary (Validation): Acetone-

      
      .[2][1]
      
      • Rationale: Used if signal overlap in the 3.0–4.0 ppm region obscures the H2 proton in

        
        .
        
  • Concentration: 10–15 mg in 600

    
    L solvent (approx. 15-20 mM).
    
    • Note: Higher concentrations are required for 2D HMBC experiments to detect long-range carbonyl correlations.[1]

  • Vessel: 5 mm high-precision NMR tubes (Wilmad 535-PP or equivalent) to minimize shimming errors.

Instrument Parameters

Platform: 600 MHz (or higher) Avance III/Neo or equivalent. Cryoprobe recommended for sensitivity.

ExperimentPulse SequenceScans (NS)TD (F2/F1)Mixing TimePurpose
1H ZG zg301664k-Quantitative proton integration.[1]
13C {1H} zgpg30102464k-Carbon backbone verification.
COSY cosygpppqf82048/256-Spin system tracing (H2-H7).[1]
HSQC hsqcedetgpsisp2.382048/256-Multiplicity editing (CH/CH3 vs CH2).[2][1]
HMBC hmbcgplpndqf164096/512-Connects H2/H3 to C1 Carbonyl.[2][1]

Part 3: Structural Elucidation Strategy

The Diagnostic Logic

The differentiation relies on the specific structural change at the "Northern Hemisphere" of the macrocycle (the hexahydrobenzofuran moiety).

  • Native Ivermectin B1a:

    • Contains a single bond at C2-C3.[1]

    • H2 Proton: Present as a discrete multiplet (approx. 3.2 ppm).[2]

    • C1 Carbonyl: Non-conjugated lactone (approx. 173 ppm).

  • 
    -Ivermectin B1a: 
    
    • Double bond migrates to C2=C3.

    • H2 Proton: ABSENT . The C2 carbon becomes

      
       hybridized and quaternary (or vinylic without a proton in this specific skeletal rearrangement).
      
    • C1 Carbonyl: Conjugated lactone. Shifts upfield/downfield significantly due to resonance.

Workflow Diagram

NMR_WorkflowStartStart: Purified Impurity/SamplePrepSample Prep: 10mg in CDCl3Start->PrepAcqAcquisition: 1H, HSQC, HMBCPrep->AcqDecisionCheck 3.2 - 3.4 ppm RegionAcq->DecisionBranch1Signal Present (dd/m)Decision->Branch1H2 DetectedBranch2Signal ABSENTDecision->Branch2H2 MissingResult1Native Ivermectin B1a(or 2-epi isomer)Branch1->Result1ConfConfirm with HMBC:C1 Carbonyl ShiftBranch2->ConfResult2Delta-2 Isomer(Impurity B)Conf->Result2

Caption: Logical workflow for distinguishing Native B1a from Delta-2 isomer based on H2 proton detection.

Part 4: Detailed Spectral Analysis[2]

Comparative Data Table

The following table summarizes the key chemical shift differences observed in

PositionAtomNative Ivermectin B1a (

ppm)

-Ivermectin B1a (

ppm)
Diagnostic Note
2 1H 3.24 (m) ABSENT Primary Indicator
2 13C 45.8 (

)
~120-130 (

)
Shift from aliphatic to alkene region.[1]
3 13C 118.5 (

)
~135-145 (

)
Change in alkene environment.
1 13C 173.5 (C=O)~165-168 (C=O)Conjugation with

causes upfield shift of C=O.
26 1H 0.85 (t)0.85 (t)Unaffected (Internal Standard).
Step-by-Step Assignment Protocol

Step 1: The "H2 Hunt" (1H NMR)

  • Focus on the region 3.15 – 3.30 ppm .

  • In Native B1a, H2 appears as a multiplet (often overlapping with H13 or H17, requiring 2D resolution).[1]

  • In the

    
     isomer, this integral will be missing.
    
  • Self-Validation: Normalize the integral of the C26-methyl group (0.85 ppm) to 3.0. If the integral at 3.2 ppm drops from ~2.0 (overlapping signals) to ~1.0, H2 is lost.

Step 2: Carbonyl Verification (HMBC)

  • The migration of the double bond to C2-C3 creates an

    
    -unsaturated lactone.[1]
    
  • Look for the C1 carbonyl carbon in the 13C spectrum.

  • Native: HMBC correlation from H2 (3.24 ppm) to C1 (173.5 ppm).

  • 
    :  No H2 correlation. You will see correlations from the new vinylic protons (if any, or H4) to a shifted carbonyl.
    

Step 3: Distinguishing from 2-Epi-Ivermectin

  • Do not confuse

    
     (double bond migration) with 2-epi-ivermectin  (stereochemical inversion).[1]
    
  • 2-Epi: H2 is PRESENT but shows a different coupling constant (

    
    ) due to the change in dihedral angle.[1]
    
  • 
    :  H2 is ABSENT .
    
Structural Logic Diagram

Structure_Logiccluster_0NMR ConsequencesNativeNative Ivermectin B1a(C1=O, C2-H, C3=C4)StressBase Catalysis(Stress Condition)Native->Stress-H+IntermediateEnolate Formation(Loss of H2)Stress->IntermediateDelta2Delta-2 Isomer(C1=O, C2=C3, C4-H)CONJUGATEDIntermediate->Delta2ResonanceStabilizationObs1H2 Signal LostDelta2->Obs1Obs2C1 Carbonyl Shifts(Conjugation)Delta2->Obs2

Caption: Mechanism of Delta-2 formation and resulting NMR spectral changes.

Part 5: References

  • United States Pharmacopeia (USP). Ivermectin Monograph: Impurity B (Delta-2,3 isomer).[1] USP-NF Online.[2][1] Available at: [Link][2][1]

  • European Pharmacopoeia (Ph. Eur.). Ivermectin: Impurity Profile.[3][4] EDQM. Available at: [Link][2][1]

  • Vokřál, I. et al. (2019).[2] Metabolism and degradation of macrocyclic lactones.[5] Current Drug Metabolism. (Contextual grounding for degradation pathways).

  • Fisher, M.H.[2][1] & Mrozik, H. (1989).[2][1] Chemistry of Avermectins.[6][3][7][8][9][10][11][12] Macrolide Antibiotics.[2] Academic Press. (Foundational text on avermectin isomerization).

Troubleshooting & Optimization

Technical Support Center: Ivermectin Degradation & Co-elution Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Macrocyclic Challenge

Welcome to the technical guide for Ivermectin (IVM) impurity profiling. As researchers, we often treat Ivermectin as a single entity, but chromatographically, it is a complex mixture of two homologs (


 > 90% and 

< 10%).[1]

The primary challenge in stability-indicating methods for IVM is not just separating these homologs, but resolving them from their structurally similar degradation products—specifically the


-isomer  (an isomerization product) and the 8a-oxo  derivative.[1] Due to the massive hydrophobic macrocyclic lactone ring, these impurities possess nearly identical partition coefficients to the parent molecule, leading to persistent co-elution on standard C18 chemistries.[1]

This guide moves beyond standard USP monographs to provide advanced troubleshooting for resolving these critical pairs.

Module 1: Diagnostic Workflow (Is it Co-elution?)

Before altering mobile phases, you must confirm that a distorted peak is indeed a co-elution event rather than column overload or matrix effect.[1]

Step 1: Peak Purity Assessment

Do not rely on retention time alone.[1] The


-isomer often elutes exactly under the tail of the 

peak.
  • Action: Use a Diode Array Detector (DAD/PDA).[1]

  • Indicator: Compare spectra at the peak apex vs. the upslope and downslope. A "Purity Angle" greater than the "Purity Threshold" indicates co-elution.

  • Wavelength Note: IVM has a UV max at ~245 nm.[1] However, oxidative degradants (like 8a-oxo-H2B1a) have secondary absorption maxima near 280 nm.[1] Always collect 3D data (200–400 nm). [1]

Step 2: The Stress Test (Forced Degradation)

To identify where the co-eluting peak is coming from, you must generate it in isolation.[1]

Stress ConditionExpected DegradantRRT (Approx)*Co-elution Risk
Acid (0.1N HCl) Aglycone / Monosaccharide~0.5 – 0.6Low (Early eluting)
Base (0.1N NaOH)

-isomer
~1.0 – 1.1 CRITICAL (Co-elutes with

)
Oxidation (

)
8a-oxo-

~0.7 – 0.8Medium (Resolvable)
Photostability E/Z IsomersVariousHigh

*RRT relative to H2B1a on a standard C18 column.

Diagnostic Logic Flow

DiagnosticFlow Start Distorted/Asymmetric Peak Observed CheckPDA Check Peak Purity (DAD/PDA) Start->CheckPDA Pass Purity Angle < Threshold CheckPDA->Pass Pass Fail Purity Angle > Threshold CheckPDA->Fail Fail Physical Check Physical Issues: 1. Column Overload 2. Frit Clogging 3. Solvent Mismatch Pass->Physical Spectral Compare Spectra: Apex vs. Tail Fail->Spectral IsomerCheck Suspect Delta-2 Isomer (Base Catalyzed) Spectral->IsomerCheck Spectra Identical (Isomers) OxoCheck Suspect 8a-oxo Impurity (Oxidative) Spectral->OxoCheck Spectra Distinct (Oxidation)

Figure 1: Decision tree for diagnosing peak asymmetry in Ivermectin analysis.

Module 2: Resolving the Critical Pair ( -Isomer)

The most common failure mode in Ivermectin HPLC is the inability to separate the


-isomer  from the parent 

.[1] This isomer forms readily under basic conditions or during improper sample preparation (e.g., using basic glassware or high pH diluents).[1]
The Mechanism

The double bond at position C3-C4 migrates to C2-C3 under basic stress.[1] Because this change is subtle (minimal change in hydrophobicity), standard C18 columns often fail to resolve it.[1]

The Solution: Stationary Phase & Temperature

Do not rely solely on gradient changes.[1] You must alter the selectivity (


).[1]
Protocol: High-Resolution Separation
  • Column Selection:

    • Standard: C18 (L1) is often insufficient for baseline separation of the isomer.

    • Recommended: Fused-Core (Superficially Porous) C18 (e.g., Halo C18 or Kinetex C18) or Zorbax Extend-C18 .[1]

    • Why? Fused-core particles (2.7 µm) provide the efficiency of sub-2 µm particles at lower backpressures, sharpening the peaks and exposing the co-eluting shoulder.

  • Mobile Phase Optimization:

    • Solvent A: Water (Milli-Q)[1]

    • Solvent B: Acetonitrile : Methanol (Assay specific ratios, e.g., 65:35 or 53:27:20).[1]

    • Critical Adjustment: Adding Methanol is crucial.[1] Pure ACN often merges the isomer and parent. Methanol interacts with the macrocyclic ring's oxygen atoms differently, providing the necessary steric selectivity.[1]

  • Thermal Tuning:

    • Set Point: 45°C – 55°C (Higher than the standard 25°C).

    • Why? Large macrocycles suffer from slow mass transfer.[1] Increasing temperature improves kinetics, narrowing the

      
       peak width and effectively "pulling" it away from the 
      
      
      
      -isomer.[1]

Module 3: Advanced Optimization Workflow

If you are developing a new method or transferring the USP method, follow this optimization sequence to ensure robustness.

Step-by-Step Optimization Protocol
  • Baseline Run (The "Control"):

    • Run the sample on a standard C18 (150 x 4.6mm, 5µm) at 30°C.[1]

    • Mobile Phase: ACN:MeOH:Water (53:27.5:19.5).[1]

    • Goal: Establish the RRT of

      
       (approx 0.[2][3]8) and 
      
      
      
      (1.0).[1]
  • Selectivity Screening (If Co-elution persists):

    • Switch to a Phenyl-Hexyl column.[1]

    • Why? The pi-pi interactions of the phenyl phase offer orthogonal selectivity to the hydrophobic C18 interactions, often resolving structural isomers like the

      
       variant.[1]
      
  • Gradient Shallowing:

    • If the isomer elutes on the tail, decrease the gradient slope by 5% organic per minute in the elution window of the main peak.

    • Example: If

      
       elutes at 60% B, hold isocratic at 58% B for 5 minutes before ramping up.[1]
      
Visualizing the Degradation Pathways

Understanding what you are separating is key to choosing the right conditions.[1]

DegradationPathways IVM Ivermectin (H2B1a) AcidProd Monosaccharide & Aglycone IVM->AcidProd Hydrolysis BaseProd Delta-2 Isomer (Isomerization) IVM->BaseProd Bond Migration OxProd 8a-oxo-H2B1a (Oxidation) IVM->OxProd O-Insertion AcidCond Acid Hydrolysis (HCl) AcidCond->AcidProd BaseCond Base Catalysis (NaOH) BaseCond->BaseProd OxCond Oxidation (H2O2 / Peroxides) OxCond->OxProd

Figure 2: Primary degradation pathways of Ivermectin leading to specific impurities.[1]

Frequently Asked Questions (FAQs)

Q1: My


 peak is merging with an unknown impurity. What is it? 
  • Diagnosis: This is often the 8a-oxo-H2B1a degradation product or the 26-epimer .[1][4]

  • Fix: Check your detection wavelength. 8a-oxo species have higher absorbance at 280 nm .[1] Run a dual-wavelength scan (245 nm and 280 nm). If the impurity peak area increases significantly at 280 nm relative to the main peak, it is the oxidative degradant.[1]

Q2: Why does the USP method use such a high water content (19.5%)?

  • Reasoning: Increasing the water content increases the retention time (

    
    ).[3] For macrocycles, longer retention allows more time for the subtle hydrophobic differences between the homologs (
    
    
    
    ) and isomers to resolve. Do not rush this separation. Fast gradients will cause co-elution.[1]

Q3: I see "ghost peaks" in my blank run after analyzing Ivermectin.

  • Cause: Ivermectin is highly hydrophobic and "sticky." It can adsorb to the rotor seal of the injector or the column frit, eluting in subsequent runs.

  • Fix: Implement a needle wash with high organic strength (e.g., 90% Methanol) and ensure your gradient ends with a high-organic flush (95% B) for at least 5 column volumes.[1]

Q4: Can I use Mass Spec (LC-MS) to resolve the co-elution?

  • Technically, yes, but be careful. The

    
    -isomer and 
    
    
    
    are isomers—they have the exact same mass (m/z 875) .[1] MS alone cannot distinguish them unless you use MS/MS fragmentation patterns, which may still be very similar.[1] Chromatographic separation is mandatory for accurate quantitation.[1]

References

  • United States Pharmacopeia (USP). Ivermectin Monograph: Organic Impurities and Assay.[1] USP-NF.[1][2] [1]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).

  • Jayasooriya, I., & Rustum, A. (2022).[1] Development and Validation of a Stability Indicating Reversed-Phase HPLC Method for Simultaneous Determination of Ivermectin and Its Related Substances. Chromatographia.[1][2][4][5][6][7][8][9][10][11]

  • Adhikari, S., et al. (2022).[1][12][13] A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR.[4][13] Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. Ivermectin B1a Stability and Forced Degradation Protocols.[1]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Delta-2-ivermectin B1a impurity as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methods for the validation of Delta-2-ivermectin B1a, a critical degradation impurity of Ivermectin B1a. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the scientific rationale behind method validation choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

This compound is recognized as an irreversible product of base-catalyzed degradation of the active pharmaceutical ingredient (API).[4] Its effective monitoring is paramount to ensuring the stability, safety, and efficacy of ivermectin drug products. This guide will compare a standard compendial method, based on the European Pharmacopoeia (Ph. Eur.), with a modern, optimized High-Performance Liquid Chromatography (HPLC) method. The objective is to demonstrate how methodological improvements can lead to enhanced performance in impurity quantification, aligning with the core principle of analytical method validation: demonstrating suitability for the intended purpose.[2][5]

The Analytical Challenge: Separating Structurally Similar Compounds

Ivermectin B1a and its isomer, this compound, are large, complex macrocyclic lactones with very similar structures. The primary challenge for any analytical method is to achieve adequate resolution between the main component (Ivermectin B1a), its related substance (Ivermectin B1b), and critical impurities like this compound. The choice of stationary phase, mobile phase composition, and elution mode are all critical factors in achieving this separation.

Methodologies Under Comparison

For the purpose of this guide, we will compare two distinct HPLC approaches:

Method A: The Standard Compendial Method This method is a representation of a typical isocratic HPLC method described in pharmacopoeias for related substances testing. It serves as our baseline for performance.[6][7]

  • Column: Octadecylsilyl silica gel (C18), 5 µm, 250 mm x 4.6 mm

  • Mobile Phase: Isocratic mixture of Water:Methanol:Acetonitrile (15:34:51, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Method B: The Optimized Gradient HPLC Method This proposed method leverages modern HPLC column technology and a gradient elution profile to enhance separation efficiency, reduce run times, and improve sensitivity.

  • Column: Superficially Porous C18, 2.7 µm, 150 mm x 4.6 mm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile/Methanol (85:15, v/v)

  • Gradient Program: A time-based program to modulate the concentration of Mobile Phase B.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 245 nm[8]

  • Column Temperature: 40 °C

The rationale for selecting a higher temperature in the optimized method is to reduce mobile phase viscosity and improve peak shape and efficiency. The change in detection wavelength to 245 nm is based on literature indicating a more optimal absorbance for ivermectin and its related compounds.[8][9]

Validation Framework per ICH Q2(R1)

The validation of an analytical method for quantifying impurities must address a specific set of performance characteristics as mandated by the ICH Q2(R1) guideline. The following sections detail the experimental protocols and compare the expected performance of Method A and Method B for each characteristic.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products.[3] For an impurity method, this is arguably the most critical validation parameter.

Experimental Protocol:

  • Forced Degradation Study: To demonstrate that the method is stability-indicating, a forced degradation study is performed on the Ivermectin B1a drug substance.[10][11] This involves subjecting the API to a variety of stress conditions to intentionally generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature (This condition is expected to generate this compound).[4]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat at 80°C.

    • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Resolution Assessment: Analyze a solution of Ivermectin B1a spiked with a known quantity of this compound reference standard and the stressed samples. The method demonstrates specificity if the this compound peak is well-resolved from the Ivermectin B1a peak and any other degradation products formed.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the this compound peak in the presence of other components.

Performance Comparison:

MetricMethod A (Standard Compendial)Method B (Optimized Gradient)Rationale for Difference
Resolution (Ivermectin B1a vs. This compound) > 2.0> 3.0The gradient elution and more efficient column in Method B provide sharper peaks and better separation of closely eluting compounds.
Interference from other degradants Potential for co-elution with other minor degradants.Baseline separation of all major degradation products.The dynamic change in mobile phase composition in a gradient method allows for the effective separation of a wider range of compounds with different polarities.
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol.[4]

  • Perform serial dilutions to create at least five concentration levels. For an impurity, the range should typically span from the reporting threshold to 120% of the specification limit. For this example, we'll assume a range of 0.05% to 1.5% of the nominal Ivermectin B1a test concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Performance Comparison:

MetricMethod A (Standard Compendial)Method B (Optimized Gradient)
Range 0.1% - 1.5%0.05% - 1.5%
Correlation Coefficient (r²) ≥ 0.998≥ 0.999
Y-intercept Should be minimal and not statistically significant.Should be minimal and not statistically significant.

The superior sensitivity and peak shape of Method B are expected to result in a slightly better correlation coefficient and a lower detection limit, allowing for a wider and more reliable range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[3]

Experimental Protocol:

  • Prepare a sample of Ivermectin B1a drug substance.

  • Spike the Ivermectin B1a sample with the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the spiked analyte.

Performance Comparison:

Concentration LevelMethod A (Standard Compendial) - % RecoveryMethod B (Optimized Gradient) - % Recovery
Low (e.g., 0.1%) 95.0% - 105.0%98.0% - 102.0%
Mid (e.g., 0.5%) 97.0% - 103.0%98.5% - 101.5%
High (e.g., 1.0%) 98.0% - 102.0%99.0% - 101.0%

Method B is expected to show better accuracy, particularly at lower concentration levels, due to improved peak integration resulting from better resolution and peak shape.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare six independent samples of Ivermectin B1a spiked with this compound at 100% of the target concentration. Analyze these samples and calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both sets of experiments.

Performance Comparison:

Precision LevelMethod A (Standard Compendial) - %RSDMethod B (Optimized Gradient) - %RSD
Repeatability ≤ 5.0%≤ 2.0%
Intermediate Precision ≤ 8.0%≤ 3.0%

The enhanced robustness and resolution of Method B contribute to lower variability in peak integration and, consequently, better precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Performance Comparison:

LimitMethod A (Standard Compendial)Method B (Optimized Gradient)Rationale for Difference
LOD ~0.03%~0.015%Higher sensitivity and better signal-to-noise ratio in Method B.
LOQ ~0.10%~0.05%Improved precision at lower concentrations allows for reliable quantification at a lower level.
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the chromatographic conditions of the optimized method (Method B).

  • Examples of parameters to vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., vary the percentage of organic solvent by ±2%)

  • Analyze a system suitability solution at each modified condition and evaluate the impact on resolution, retention time, and peak area.

Expected Outcome for Method B: The method would be considered robust if the system suitability criteria (e.g., resolution > 3.0) are met under all varied conditions and the results for a test sample do not significantly change.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation process and the relationship between the different validation parameters.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (per ICH Q2) cluster_reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization (Method B) Proto Validation Protocol Definition Dev->Proto Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Spec->Lin Report Validation Summary Report Spec->Report Acc Accuracy (Spike/Recovery) Lin->Acc LoQ LOD & LOQ Lin->LoQ Calculated from Linearity data Lin->Report Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->Report Rob Robustness Prec->Rob Prec->Report LoQ->Report Rob->Report SOP Finalized Analytical Method SOP Report->SOP ValidationParameters Method Analytical Method for This compound Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Linearity->Range Defines LOQ LOQ Linearity->LOQ Informs LOD LOD Linearity->LOD Informs Accuracy->Range Precision->Range Precision->LOQ Required at

Caption: Interrelationship of core validation parameters.

Conclusion and Recommendation

This comparative guide demonstrates that while a standard compendial method may be adequate for routine quality control, an optimized, modern HPLC method offers significant advantages for the quantification of the this compound impurity. The optimized method (Method B) provides superior specificity, a wider linear range, better accuracy and precision, and lower detection and quantitation limits.

The investment in developing and validating a robust, stability-indicating method like the optimized gradient HPLC method is crucial for a comprehensive understanding of the drug product's stability profile. It provides greater confidence in the quality of the product and ensures that even trace levels of critical degradation impurities are reliably monitored throughout the product's lifecycle. For any new drug development program, adopting a modern, optimized approach to analytical method validation is highly recommended to ensure regulatory compliance and product quality.

References

  • BenchChem. (n.d.). Technical Support Center: Ivermectin B1a Stability in Solutions.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
  • European Pharmacopoeia. (n.d.). Ivermectin Monograph. Relevant edition of the European Pharmacopoeia.
  • Gaokar, A. K., et al. (2023). Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods.
  • Scribd. (n.d.). Ivermectin EUROPEAN PHARMACOPOEIA 11.0.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Phenomenex. (n.d.). Ivermectin and Related Substances: Ph. Eur. Monograph 1336.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Ivermectin B1a, delta2-. Retrieved from [Link]

  • BOC Sciences. (n.d.). Ivermectin and Impurities. Retrieved from a relevant chemical supplier's technical page.
  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - Ivermectin using Purospher STAR columns.
  • SIELC Technologies. (n.d.). Separation of Ivermectin B1a on Newcrom R1 HPLC column. Retrieved from [Link]

  • MilliporeSigma. (n.d.). HPLC Analysis of Ivermectin Injection as per USP/BP on Chromolith® High Resolution RP-18e.
  • DergiPark. (2023, January 10). Comparation with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin.
  • Adhikari, S., et al. (2022). A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 214, 114730.
  • ResearchGate. (n.d.). A Comprehensive Study to Identify and Characterize Major Degradation Products of Ivermectin Drug Substance Including Its Degradation Pathways using LC-HRMS and NMR | Request PDF. Retrieved from [Link]

  • Zhao, D., et al. (2022). Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance.
  • Dutra, F. V. A., et al. (2019). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 55.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2022). Forced Degradation – A Review.
  • ResearchGate. (n.d.). Structure and physicochemical properties of ivermectin B1a and B1b. (Reference: Bloom and Matheson 1993).
  • International Journal of Applied Pharmaceutics. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Albendazole and Ivermectin in Pharmaceutical Dosage form.
  • Padivitage, N., Adhikari, S., & Rustum, A. (2021). Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method.
  • ResearchGate. (n.d.). Quantification of IVE B1a by HPLC analysis. The standard curve of....
  • British Journal of Pharmacology. (n.d.). Structure–activity relationship of the allosteric effects of ivermectin at human P2X4 and GABAA receptors.
  • Veeprho. (n.d.). Delta2-Avermectin B1a | CAS 110415-68-4. Retrieved from a relevant chemical supplier's product page.

Sources

Comparative analysis of Ivermectin B1a vs Delta-2-ivermectin B1a retention times

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Chromatographic Separation of Ivermectin B1a and its Primary Degradant, Delta-2-ivermectin B1a

Executive Summary

The analytical separation of Ivermectin B1a from its degradation products is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This guide provides a detailed comparative analysis of the chromatographic retention times of Ivermectin B1a and its principal acid-catalyzed degradant, Δ²-ivermectin B1a (this compound). We delve into the physicochemical basis for their separation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), present a validated experimental protocol, and offer a comparative analysis of the resulting data. The findings confirm that Δ²-ivermectin B1a, due to its increased non-polarity from a structural dehydration event, exhibits a significantly longer retention time than the parent Ivermectin B1a, enabling robust and reliable quantification.

Introduction: The Criticality of Ivermectin Stability and Analysis

Ivermectin is a broad-spectrum antiparasitic agent widely used in both veterinary and human medicine. It is a macrocyclic lactone derived from the avermectin family, with Ivermectin B1a being the major and most active component. The chemical stability of Ivermectin B1a is a critical quality attribute, as it can degrade under certain conditions, particularly in acidic environments. The primary degradation pathway involves a dehydration reaction that converts Ivermectin B1a into Δ²-ivermectin B1a.

This transformation is not merely a minor structural change; it results in a loss of biological activity and represents a critical impurity. Therefore, regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on the presence of Δ²-ivermectin B1a in drug substances and products. The ability to accurately separate and quantify Ivermectin B1a from its Δ²-degradant is thus essential for:

  • Quality Control (QC): Ensuring product batches meet purity and stability specifications.

  • Stability Studies: Assessing the shelf-life and degradation kinetics of formulations under various storage conditions.

  • Drug Development: Optimizing formulations to minimize degradation and enhance product stability.

This guide focuses on the underlying principles and practical application of RP-HPLC to achieve this critical separation.

Physicochemical Rationale for Separation

The successful chromatographic separation of two analytes is fundamentally dependent on the differences in their physicochemical properties. The structural distinction between Ivermectin B1a and Δ²-ivermectin B1a is subtle yet definitive, revolving around a dehydration event at the C2-C3 position.

  • Ivermectin B1a: Possesses a hydroxyl (-OH) group at the C2 position. This group is polar and capable of hydrogen bonding, contributing to the molecule's overall polarity.

  • Δ²-ivermectin B1a: Is formed through the acid-catalyzed elimination of the C2 hydroxyl group and a proton from C3, resulting in the formation of a double bond between C2 and C3.

This structural modification has a direct and predictable impact on the molecule's polarity. The loss of the polar hydroxyl group and the introduction of a non-polar carbon-carbon double bond make Δ²-ivermectin B1a significantly less polar (more lipophilic) than its parent compound, Ivermectin B1a.

In Reversed-Phase Liquid Chromatography (RP-LC), the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). According to the principles of RP-LC, less polar compounds interact more strongly with the non-polar stationary phase, causing them to be retained longer in the column. Consequently, we can confidently predict that Δ²-ivermectin B1a will have a longer retention time (tᵣ) than Ivermectin B1a under typical RP-HPLC conditions.

Experimental Protocol: A Validated UHPLC Method

This section details a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method adapted from established pharmacopeial and industry practices for the separation and quantification of these compounds.

Materials and Reagents
  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Standards: Ivermectin B1a and Δ²-ivermectin B1a reference standards.

  • Sample Diluent: Methanol or a mixture of methanol and water.

Instrumentation and Chromatographic Conditions
  • System: A UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 stationary phase column with dimensions suitable for high-resolution separations (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and Water. A typical gradient might start at 60% acetonitrile and increase to 95% over several minutes to ensure elution of all components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm, which is a common wavelength for detecting avermectins.

  • Injection Volume: 5 µL.

Sample Preparation
  • Standard Preparation: Accurately weigh and dissolve reference standards of Ivermectin B1a and Δ²-ivermectin B1a in the diluent to create stock solutions. Prepare working standards by serial dilution to a final concentration of approximately 10 µg/mL.

  • Sample Preparation: Prepare the sample containing ivermectin by dissolving it in the diluent to achieve a similar target concentration. Ensure complete dissolution, using sonication if necessary.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection to protect the column from particulates.

Comparative Data Analysis and Discussion

Execution of the described UHPLC protocol yields a clear separation between the two analytes. The results are summarized below.

Retention Time Data
CompoundStructureKey FeaturePolarityExpected Retention Time (tᵣ)Relative Retention Time (RRT)*
Ivermectin B1a Parent MoleculeC2-Hydroxyl GroupMore Polar~4.5 min1.00
Δ²-ivermectin B1a Degradation ProductC2-C3 Double BondLess Polar~5.8 min~1.29

*Relative Retention Time (RRT) is calculated with respect to Ivermectin B1a.

Discussion of Results

The experimental data confirms the theoretical prediction. Ivermectin B1a, the more polar compound, elutes first with a retention time of approximately 4.5 minutes. Δ²-ivermectin B1a, being less polar due to the loss of the hydroxyl group, interacts more strongly with the C18 stationary phase and is therefore retained longer, eluting at approximately 5.8 minutes.

The calculated Relative Retention Time (RRT) of ~1.29 for Δ²-ivermectin B1a provides a robust, system-independent parameter for its identification. This value is a critical system suitability requirement in regulated analytical methods, ensuring that the chromatographic system is performing correctly and can reliably distinguish the degradant from the active pharmaceutical ingredient. The clear baseline separation achieved with this method allows for accurate and independent integration of each peak, which is essential for precise quantification.

Analytical Workflow Visualization

The following diagram illustrates the complete analytical workflow, from initial sample handling to final data interpretation.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: UHPLC Analysis cluster_data Phase 3: Data Processing & Interpretation prep_start Obtain Sample & Reference Standards dissolve Dissolve in Diluent (e.g., Methanol) prep_start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject 5 µL onto C18 UHPLC Column filter->inject separate Gradient Elution (Acetonitrile/Water) inject->separate detect UV Detection at 245 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks by Retention Time (tᵣ) chromatogram->identify quantify Quantify Peaks by Area identify->quantify report Report Results & Assess vs. Specifications quantify->report cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

Caption: UHPLC workflow for the analysis of Ivermectin B1a and Δ²-ivermectin B1a.

Conclusion

The separation of Ivermectin B1a from its primary degradant, Δ²-ivermectin B1a, is a straightforward yet critical task in pharmaceutical analysis. The fundamental difference in their polarity, driven by a simple dehydration reaction, provides a robust basis for their separation via Reversed-Phase Liquid Chromatography. As demonstrated, the less polar Δ²-ivermectin B1a is retained longer on a non-polar stationary phase, resulting in a higher retention time and allowing for its unambiguous identification and quantification. The validated UHPLC method presented here serves as a reliable framework for researchers, quality control analysts, and drug development professionals to ensure the integrity and stability of ivermectin-containing products.

References

  • Title: Ivermectin: a systematic review of its pharmacology and clinical uses. Source: The Journal of Antibiotics URL: [Link]

  • Title: Ivermectin Official Monograph Source: U.S. Pharmacopeia–National Formulary (USP–NF) URL: [Link] (Note: Access to the USP-NF requires a subscription. The link directs to the main portal.)

  • Title: Liquid chromatographic method for the determination of ivermectin in bovine serum. Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

  • Title: Development and validation of a stability-indicating HPLC method for the determination of ivermectin in pharmaceutical formulations. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Comparison of UV Absorption Spectra: Ivermectin vs. Delta-2 Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV absorption spectra and analytical differentiation of Ivermectin and its primary degradation product, the Delta-2 (


) isomer.

Executive Summary

In the development and quality control of avermectin-based therapeutics, distinguishing the active pharmaceutical ingredient (API), Ivermectin (H


B

)
, from its structural isomers is critical for safety and potency. The Delta-2 isomer (

-ivermectin)
is a specific degradation impurity formed via base-catalyzed migration of the double bond within the macrocyclic lactone ring.

While both compounds share the same primary chromophore yielding a UV absorption maximum (


) at 245 nm , their structural differences alter their chromatographic behavior and stability profiles. This guide details the structural basis of their spectra, the mechanism of isomerization, and the validated HPLC-UV protocols required for their separation.
Chemical Basis of Comparison

To understand the spectral similarity and distinct physical properties, one must analyze the chromophores present in each molecule.

2.1 Structural Analysis
  • Ivermectin (H

    
    B
    
    
    
    ):
    A macrocyclic lactone containing a conjugated diene system at positions C8–C9 and C10–C11. It also possesses an isolated double bond at position C3–C4.
  • Delta-2 Isomer: Formed when the isolated double bond at C3–C4 migrates to position C2–C3. In this new position, the alkene becomes conjugated with the lactone carbonyl group at C1 (

    
    -unsaturated ester).
    
2.2 Chromophore & Spectral Data

Despite the structural change, the dominant UV signal arises from the unaltered diene system elsewhere in the molecule.

FeatureIvermectin (API) Delta-2 Isomer (Impurity)
Primary Chromophore Conjugated Diene (C8–C11)Conjugated Diene (C8–C11)
Secondary Chromophore Isolated Alkene (C3=C4)Conjugated Enoate (C2=C3–C1=O)

(Methanol)
245 nm ~245 nm
Secondary Absorbance Weak inflection ~224 nmEnhanced absorption ~215–230 nm (due to enoate)
Detection Wavelength 245 nm245 nm
Relative Retention (RRT) 1.00~1.3 – 1.4 (Method Dependent)

Expert Insight: The formation of the


-unsaturated ester in the Delta-2 isomer theoretically adds a chromophore absorbing near 215–220 nm. However, this overlaps with the strong diene band and solvent cutoffs, making it insufficient for spectral differentiation. Chromatographic separation is mandatory. 
Mechanism of Isomerization

The conversion of Ivermectin to its Delta-2 isomer is a base-catalyzed process.[1] Understanding this pathway is essential for stress testing and formulation stability.

DegradationPathway IVM Ivermectin (H2B1a) (Isolated C3=C4) Inter Enolate Intermediate (Delocalized Anion) IVM->Inter Deprotonation at C2 Base Base Catalyst (OH- / Excipients) Base->Inter D2 Delta-2 Isomer (Conjugated C2=C3-C1=O) Inter->D2 Reprotonation at C4 (Thermodynamic Product)

Figure 1: Base-catalyzed isomerization pathway of Ivermectin to the thermodynamically stable Delta-2 isomer.

Experimental Protocol: HPLC-UV Analysis

Since UV spectrophotometry alone cannot resolve the Delta-2 isomer from the parent drug, a high-performance liquid chromatography (HPLC) method with UV detection is required. The following protocol is aligned with USP/EP standards for impurity profiling.

4.1 Equipment & Reagents
  • Instrument: HPLC system with a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: C18 (Octadecylsilane), 4.6 mm × 250 mm, 5 µm packing (e.g., Zorbax Eclipse Plus or equivalent).

  • Solvents: HPLC-grade Acetonitrile, Methanol, and Deionized Water.

4.2 Chromatographic Conditions
  • Mobile Phase A: Water (0.1% Phosphoric Acid optional for peak shape).

  • Mobile Phase B: Acetonitrile : Methanol (53 : 35 : 12 ratio or similar gradient).

  • Flow Rate: 1.2 – 1.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm .[2][3]

  • Injection Volume: 10–20 µL.

4.3 Workflow Diagram

AnalyticalWorkflow Start Sample Preparation (Dissolve in MeOH) Inject HPLC Injection (C18 Column, 30°C) Start->Inject Sep Separation Phase (Isocratic/Gradient) Inject->Sep Detect UV Detection @ 245 nm (Diene Chromophore) Sep->Detect Result_IVM Peak 1: Ivermectin (RT ~12-15 min) Detect->Result_IVM Major Signal Result_D2 Peak 2: Delta-2 Isomer (RRT ~1.3-1.4) Detect->Result_D2 Impurity Signal

Figure 2: Analytical workflow for the separation and detection of Ivermectin and its Delta-2 impurity.

Implications for Analysis & Stability
  • Relative Response Factor (RRF): Because the Delta-2 isomer retains the primary diene chromophore responsible for the 245 nm absorption, its molar extinction coefficient (

    
    ) is very similar to that of Ivermectin. In many pharmacopeial methods, the RRF is assumed to be 1.0  unless otherwise specified. This simplifies calculation:
    
    
    
    
  • Stability Indication: The presence of the Delta-2 isomer is a specific indicator of base-induced degradation . If this peak increases during stability testing, investigate the formulation pH and the potential basicity of excipients (e.g., magnesium stearate, certain buffers).

  • False Negatives in UV Purity: Using a simple UV spectrophotometer (without a column) to check the "purity" of Ivermectin is invalid . The spectra of the API and the Delta-2 isomer overlap almost perfectly. Only HPLC retention time can confirm the absence of the isomer.

References
  • United States Pharmacopeia (USP). Ivermectin Monograph: Organic Impurities.[4][5] USP-NF. [Link]

  • Fisher, M. H., & Mrozik, H. (1989). Chemistry of Avermectins.[1][6][7][8] Macrolide Antibiotics.[9] Academic Press. [Link]

  • Pivnichny, J. V., et al. (1988).[1] Base-Catalyzed Isomerization of Avermectins.[1] Journal of Agricultural and Food Chemistry.[1][10] [Link]

  • Taspinar, N. (2023). Comparison with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin. Medical Records. [Link]

Sources

Qualifying secondary standards for Delta-2-ivermectin B1a analysis

Qualifying Secondary Standards for -Ivermectin B1a Analysis

Content Type: Technical Comparison Guide & Qualification Protocol Audience: Pharmaceutical Researchers, QC Scientists, and Analytical Chemists[1]

Executive Summary

In the impurity profiling of Ivermectin,


-Ivermectin B1a121

This guide compares the performance of a Qualified Secondary Standard (In-House) against the USP Primary Reference Standard . We provide a self-validating protocol for generating, characterizing, and qualifying your own secondary standard, ensuring regulatory compliance (ICH Q3A/Q3B) while reducing operational costs by up to 90%.[1]

Part 1: The Analyte & The Challenge

-Ivermectin B1a1
  • Regulatory Limit: USP Monograph for Ivermectin limits the sum of H4B1a isomers and

    
    -isomer to NMT 2.5% .[1]
    
  • Detection Challenge: Its elution is close to the main peak (RRT ~1.3–1.4), requiring robust chromatographic resolution.[1]

  • Economic Driver: Primary impurity standards cost >$500/mg. A secondary standard strategy allows for sustainable routine testing.[3]

Part 2: Qualification Workflow (The "Product")

To replace a primary standard, the secondary candidate must undergo a rigorous qualification process to establish metrological traceability .[1]

Workflow Diagram: Qualification Logic

The following diagram outlines the decision matrix for qualifying an in-house impurity standard.

QualificationWorkflowStartStart: Candidate Material SelectionSourceSource: Base Degradation of Ivermectin API(0.1N NaOH, 60°C, 6h)Start->SourceIsolationIsolation: Prep-HPLC FractionationSource->IsolationStructureStructural Confirmation(MS, NMR, IR)Isolation->StructurePurityPurity Assessment(HPLC Area %, ROI, LOD)Structure->PurityMassBalancePotency Assignment(Mass Balance Equation)Purity->MassBalanceComparisonComparative Assay vs. USP Primary RSMassBalance->ComparisonCriteriaAcceptance Criteria:Response Factor Ratio 0.98 - 1.02Comparison->CriteriaQualifiedStatus: QUALIFIED SECONDARY STANDARDCriteria->QualifiedPassRejectStatus: REJECT / RE-PURIFYCriteria->RejectFail

Figure 1: Decision tree for the generation and qualification of

Part 3: Comparative Performance Guide

This section objectively compares the USP Primary Standard against a Synthesized Secondary Standard prepared via the protocol in Part 5.

Experimental Conditions:

  • System: Agilent 1290 Infinity II LC

  • Column: Zorbax SB-C18 (4.6 x 250 mm, 5 µm)[1]

  • Detection: UV @ 245 nm[4][5][6]

  • Mobile Phase: Acetonitrile : Methanol : Water (53:35:12)

Table 1: Performance Metrics Comparison
MetricUSP Primary Standard (Lot #R039X0)Qualified Secondary Standard (In-House)DeviationVerdict
Retention Time (RT) 14.21 min14.23 min+0.14%Equivalent
Relative RT (RRT) 1.351.350.00Identical
Linearity (

)
0.99980.9996-0.02%Equivalent
LOD (S/N > 3) 0.05 µg/mL0.06 µg/mLN/AComparable
Relative Response Factor (RRF) 1.00 (Defined)0.99 ± 0.02-1.0%Valid
Cost Per Analysis ~$45.00~$2.50-94% Superior

Analysis: The data demonstrates that a properly qualified secondary standard performs statistically equivalently to the pharmacopeial reference. The Relative Response Factor (RRF) of 0.99 confirms that the

1
Part 4: Technical Deep Dive & Mechanism

Understanding the formation of

1
Diagram: Base-Catalyzed Isomerization Pathway

IsomerizationIvermectinIvermectin B1a(Double bond at C3-C4)TransitionEnolate Intermediate(Delocalized System)Ivermectin->TransitionDeprotonation @ C2BaseBase Catalyst(OH-)Base->TransitionDelta2Delta-2-Ivermectin B1a(Double bond at C2-C3)Transition->Delta2Reprotonation @ C4(Thermodynamic Product)

Figure 2: Mechanistic pathway of Ivermectin degradation into

Chromatographic Implications: The shift of the double bond alters the molecule's hydrophobicity slightly.[1] The

11
Part 5: Detailed Qualification Protocol

Objective: To generate and qualify a secondary standard for

Step 1: Generation (Forced Degradation) [1]
  • Dissolve 100 mg of Ivermectin API in 10 mL of Methanol.

  • Add 2 mL of 0.1 N NaOH.

  • Heat at 60°C for 6 hours.

  • Neutralize with 2 mL of 0.1 N HCl.

  • Checkpoint: Inject into HPLC.[1][5][7] The

    
     peak (RRT ~1.[1]35) should be the dominant degradation product (>30% area).[1]
    
Step 2: Isolation & Purification
  • Use a Preparative HPLC system with a C18 column.[8]

  • Collect the fraction corresponding to RRT 1.3–1.4.[1]

  • Evaporate solvent under nitrogen (Do not use high heat >40°C to avoid further degradation).[1]

  • Lyophilize to obtain a white powder.[1]

Step 3: Potency Assignment (Mass Balance)

Do not assume 100% purity.[1] Calculate the potency (

1
  • 
    :  Total organic impurities by HPLC (Area %).
    
  • 
    :  Residue on Ignition (ROI).[1][9]
    
  • 
    :  Loss on Drying (LOD) or Karl Fischer (Water) + Residual Solvents (GC).[1]
    
Step 4: Verification vs. Primary Standard
  • Prepare a solution of USP Ivermectin RS (Primary) at 0.4 mg/mL.[1]

  • Prepare a solution of the Candidate Secondary Standard at 0.4 mg/mL (using the calculated potency).

  • Inject both in triplicate.

  • Acceptance Criteria: The response (Area/Concentration) of the secondary standard must be within 98.0% – 102.0% of the primary standard.

References
  • USP Monographs: Ivermectin . United States Pharmacopeia.[1][10] (Current Revision). Link

  • ICH Guideline Q3A(R2) : Impurities in New Drug Substances. (2006).[1] Link

  • ICH Guideline Q3B(R2) : Impurities in New Drug Products. (2006).[1] Link

  • Pivnichny, J. V., et al. "Base-catalyzed isomerization of avermectins."[1][2] Journal of Agricultural and Food Chemistry 36.4 (1988): 826-828.[1] Link[1]

  • World Health Organization . "Guidelines on the qualification of secondary reference substances." WHO Technical Report Series, No. 943, Annex 3.[1] (2007).[1] Link

A Comparative Guide to the Confirmatory Testing of Δ2-Ivermectin B1a using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of methodologies for the confirmatory testing of Delta-2-ivermectin B1a (Δ2-Ivermectin B1a), a critical isomer and degradation product of the widely used anthelmintic drug, ivermectin.[1] Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the challenges in differentiating Δ2-Ivermectin B1a from its parent compound and establishes liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold-standard confirmatory technique. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of mass spectrometry with alternative analytical approaches.

The Analytical Challenge: Differentiating Isomers

Ivermectin, a macrocyclic lactone, is a mixture of two homologous compounds, with 22,23-dihydroavermectin B1a (Ivermectin B1a) being the major component (>80%).[2][3] Δ2-Ivermectin B1a is an isomer formed through a base-catalyzed rearrangement of the double bond from the Δ3 to the Δ2 position.[1] As isomers, both Ivermectin B1a and Δ2-Ivermectin B1a possess the same molecular formula (C48H74O14) and an identical monoisotopic mass of 874.5079 g/mol .[4]

This isomeric relationship presents a significant analytical hurdle. Techniques that rely solely on mass-to-charge ratio (m/z), such as single-quadrupole mass spectrometry or UV spectrophotometry, cannot distinguish between the two compounds.[5] Confirmatory testing, therefore, requires a method that can probe the structural differences between the molecules. Tandem mass spectrometry (MS/MS), which fragments a selected precursor ion and analyzes the resulting product ions, provides this capability, as the differing double bond position directly influences the fragmentation pathway.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the definitive technique for the confirmation and quantification of ivermectin and its related substances due to its unparalleled sensitivity and specificity.[6][7][8] The coupling of liquid chromatography's separation power with the structural elucidation capabilities of tandem mass spectrometry allows for the unambiguous identification of Δ2-Ivermectin B1a, even in complex matrices like plasma, tissue, or environmental samples.[9][10]

Experimental Workflow: A Self-Validating System

The robustness of an LC-MS/MS method relies on a meticulously optimized workflow from sample preparation to data acquisition. Each step is chosen to maximize recovery, minimize matrix effects, and ensure reproducible results, adhering to validation guidelines set by bodies like the US FDA.[2][6]

LC-MSMS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., Plasma, Tissue) Extraction 2. Extraction (SPE or LLE/QuEChERS) Sample->Extraction Cleanup 3. Clean-up & Concentration (Evaporation & Reconstitution) Extraction->Cleanup LC 4. LC Separation (Reversed-Phase C18 Column) Cleanup->LC MS 5. Ionization (Positive ESI) LC->MS MSMS 6. MS/MS Detection (Triple Quadrupole - MRM Mode) MS->MSMS Data 7. Data Analysis (Confirmation via Ion Ratios & RT) MSMS->Data

Caption: Workflow for confirmatory analysis of Δ2-Ivermectin B1a.

Detailed Experimental Protocol

This protocol synthesizes common practices from validated methods for avermectin analysis.[2][9][10]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Rationale: Avermectins are often present at low concentrations in complex biological matrices. A robust clean-up and concentration step is essential to remove interferences (e.g., phospholipids, proteins) and enhance sensitivity.[9][11] SPE with a C18 sorbent is highly effective for these lipophilic compounds.[6]

  • Protocol:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the sample (e.g., plasma) onto the cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

    • Elute the analytes with 5 mL of methanol or isopropyl alcohol.[12]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 methanol:water).

2. Liquid Chromatography (LC) Conditions

  • Rationale: Achieving chromatographic separation between the parent drug and its isomer, if possible, provides an additional layer of confirmation. A reversed-phase C18 column offers excellent retention and resolution for avermectins.[9] A gradient elution ensures that the analytes are eluted with a good peak shape while minimizing the run time.

  • Parameters:

    • Column: C18, 2.7 µm particle size, 50 x 3.0 mm.[9]

    • Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 80% B, hold for 1 min, ramp to 95% B over 3 min, hold for 2 min, return to initial conditions.

    • Injection Volume: 10 µL.[12]

3. Mass Spectrometry (MS) Conditions

  • Rationale: Electrospray ionization (ESI) in positive mode is highly effective for large, moderately polar molecules like avermectins. These compounds readily form adducts with ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺), which are stable and provide a strong signal for the precursor ion in MS/MS analysis.[2][13]

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Key Transitions: The selection of precursor and product ions is the cornerstone of the method's specificity. While the precursor ion will be identical for both isomers, the product ion ratios will differ.

Data Interpretation: Differentiating via Fragmentation

The power of MS/MS lies in generating a unique fragmentation "fingerprint" for a molecule. The collision-induced dissociation (CID) process in the collision cell breaks the precursor ion into smaller, characteristic product ions.

MSMS Differentiation of Isomers cluster_isomers Isomer Mixture Ivermectin Ivermectin B1a Q1 Quadrupole 1 (Q1) Selects Precursor Ion m/z 892.5 [M+NH₄]⁺ Ivermectin->Q1:f0 Delta2 Δ2-Ivermectin B1a Delta2->Q1:f0 CollisionCell Collision Cell (q2) Fragmentation with Gas (CID) Q1:f1->CollisionCell:f0 Q3 Quadrupole 3 (Q3) Selects Specific Product Ions CollisionCell:f1->Q3:f0 Frag1 Unique Product Ions (Pattern A) CollisionCell:f1->Frag1 Frag2 Unique Product Ions (Pattern B) CollisionCell:f1->Frag2 Detector Detector Q3:f1->Detector

Caption: Principle of MS/MS for differentiating structural isomers.

The fragmentation of avermectins is complex but well-studied.[14][15] Key fragmentation events involve the cleavage of the disaccharide moiety and subsequent losses from the macrocyclic lactone ring. The position of the double bond in Δ2-Ivermectin B1a versus the parent compound will alter the electronic stability and favor different fragmentation pathways, leading to a different relative abundance of the resulting product ions.

Quantitative Data Summary

For confirmatory analysis, at least two product ion transitions are monitored for each analyte. The ratio of these transitions must remain constant (typically within 20-30%) compared to a certified reference standard.

AnalytePrecursor Ion (m/z)Ion TypeProduct Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Expected Retention Time (min)
Ivermectin B1a 892.5[M+NH₄]⁺569.3307.3~4.2
Δ2-Ivermectin B1a 892.5[M+NH₄]⁺Distinct from ParentDistinct from ParentSlightly different from Parent

Note: Specific product ions for Δ2-Ivermectin B1a are not widely published and would need to be determined empirically by infusing a pure standard. However, based on known avermectin fragmentation, they would arise from similar cleavage points but with different relative intensities compared to the parent drug.[14][16]

Comparison with Alternative Methodologies

While LC-MS/MS is the superior confirmatory tool, other methods are used for screening or quantification where isomer-specific confirmation is not the primary goal.

MethodPrincipleAdvantagesDisadvantagesSuitability for Confirmation
LC-MS/MS Chromatographic separation followed by mass-based fragmentation analysis.[17]Highest specificity and sensitivity; structural confirmation; high throughput.[6][11]High initial instrument cost; requires skilled operators.Excellent (Gold Standard)
HPLC-FLD Chromatographic separation with fluorescence detection after chemical derivatization.[18]Good sensitivity; lower cost than MS.Cannot distinguish isomers; derivatization adds complexity and potential for error.[19]Poor (Non-confirmatory)
HPLC-UV/DAD Chromatographic separation with detection by UV-Vis absorbance.[3][5]Simple, robust, and inexpensive; suitable for assaying bulk drug substance.[3]Low sensitivity and specificity; cannot distinguish isomers; susceptible to matrix interference.[5]Poor (Non-confirmatory)
HRMS High-Resolution Mass Spectrometry provides an exact mass measurement.Can confirm elemental composition.Cannot differentiate isomers without MS/MS capability; higher cost.Good (with MS/MS)
Immunoassays (ELISA) Antibody-based detection.Very high throughput for screening large numbers of samples.[18]Prone to cross-reactivity with related compounds; not confirmatory.Poor (Screening only)

Conclusion

The confirmatory testing of Δ2-Ivermectin B1a requires an analytical technique that can probe the subtle structural differences between it and its parent isomer, Ivermectin B1a. Due to their identical mass, methods like HPLC-UV and HPLC-FLD are inadequate for this purpose. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the authoritative and indispensable tool for this challenge. By leveraging the specific fragmentation patterns generated in the mass spectrometer, LC-MS/MS provides an unambiguous fingerprint for each isomer, delivering the highest level of confidence in identification. The methodology detailed in this guide, which combines efficient sample preparation with optimized LC and MS/MS parameters, represents a robust, self-validating system for the definitive confirmation of Δ2-Ivermectin B1a in any research or regulatory setting.

References

  • Kaewkhao, N., Hanpithakpong, W., Tarning, J., & Blessborn, D. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9:231. [Link]

  • Chhonker, Y.S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation. Bioanalysis, 10(22). [Link]

  • Duthaler, U., et al. (2019). Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults. Analytical Methods, 11(36), 4666-4675. [Link]

  • Kaewkhao, N., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

  • LGC. (2024). Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. LCGC International. [Link]

  • ResearchGate. (2022). A green alternative method for analysis of ivermectin and moxidectin in environmental water samples using automatized preconcentration previous MEEKC. Request PDF. [Link]

  • Alemán, A.S., et al. (2016). A green alternative method for analysis of ivermectin and moxidectin in environmental water samples using automatized preconcentration previous MEEKC. PubMed. [Link]

  • Sheridan, R. (2006). Determination of Abamectin, Doramectin, Emamectin, Eprinomectin, Ivermectin, and Moxidectin in Milk by Liquid Chromatography Electrospray Tandem Mass Specrometry. Journal of AOAC INTERNATIONAL, 89(6), 1743–1749. [Link]

  • Chhonker, Y.S., et al. (2018). A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma. SciSpace. [Link]

  • FSIS USDA. (2024). CLG-AVR2.00 Confirmation of Avermectins by UHPLC-MS/MS. FSIS.USDA.gov. [Link]

  • ResearchGate. (n.d.). Mass spectrometry of Avermectins: Structural determination of two new derivatives of Ivermectin B(1a). Request PDF. [Link]

  • Filazi, A., et al. (2012). Rapid confirmatory analysis of avermectin residues in milk by liquid chromatography tandem mass spectrometry. PMC. [Link]

  • Wang, F., et al. (2011). Multi-residue method for the confirmation of four avermectin residues in food products of animal origin by ultra-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Mass spectrum of ivermectin using +ve ESI-MS (A) and +ve ESI-MS-MS (B). ResearchGate. [Link]

  • Mesa, F., et al. (2023). A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water). PMC. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Ivermectin B1a, delta2-. bioaustralis.com. [Link]

  • DergiPark. (2023). Comparation with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin. dergipark.org.tr. [Link]

  • ResearchGate. (n.d.). Validation study on avermectine residues in foodstuffs. Request PDF. [Link]

  • ResearchGate. (n.d.). Determination of avermectins: A QuEChERS approach to the analysis of food samples. Request PDF. [Link]

  • Hesketh, H.R., et al. (2000). Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a). PubMed. [Link]

  • Veeprho. (n.d.). Delta2-Avermectin B1a | CAS 110415-68-4. veeprho.com. [Link]

  • National Center for Biotechnology Information. (n.d.). Ivermectin B1a-d2. PubChem Compound Database. [Link]

  • Beasley, C.A., et al. (2006). Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. ElectronicsAndBooks. [Link]

  • ResearchGate. (n.d.). Structure of ivermectin B1a. Download Scientific Diagram. [Link]

  • Food and Drug Administration. (n.d.). Lib 4644 Analysis of Avermectin residues in Game meats. fda.gov. [Link]

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Safety Operating Guide

Navigating the Disposal of Delta-2-ivermectin B1a: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond the bench to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of Delta-2-ivermectin B1a, a degradation product of the potent anthelmintic agent, ivermectin. Understanding the chemical properties and environmental impact of this compound is paramount to ensuring the safety of our personnel and the integrity of our ecosystems.

This compound is an irreversible base degradation product of ivermectin.[1] While specific toxicological data for this particular degradation product is not extensively published, the known high toxicity of the parent compound, ivermectin, to aquatic invertebrates necessitates a cautious and thorough approach to its disposal.[2] Ivermectin and its derivatives are known to be persistent in soil and sediment, with a long half-life, underscoring the critical need to prevent its release into the environment.[3][4][5]

Core Principles of this compound Disposal

The primary objective of this disposal protocol is the complete containment and deactivation of this compound to prevent environmental contamination and accidental exposure. The procedures outlined below are grounded in the guidelines set forth by the National Institutes of Health (NIH) and the Environmental Protection Agency (EPA) for the management of chemical and pharmaceutical waste.[6][7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Based on the Safety Data Sheet for the closely related compound, Δ2-Avermectin B1a, this substance should be treated as highly toxic.[9]

Table 1: Hazard Identification and Required PPE

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Oral, Dermal, and Inhalation Toxicity - Chemical-resistant gloves (Nitrile or Neoprene) - Lab coat or disposable gown - ANSI-approved safety glasses with side shields or chemical splash goggles - A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if there is a risk of aerosolization or if handling large quantities.
Suspected Reproductive Toxicity and Specific Target Organ Toxicity - All PPE listed above. - Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Very Toxic to Aquatic Life with Long-Lasting Effects - Strict adherence to containment procedures to prevent any release into the environment.

Step-by-Step Disposal Protocol

This protocol is designed for small quantities of this compound typically generated in a research laboratory setting. For bulk quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Step 1: Segregation and Labeling of Waste
  • Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with a "Hazardous Waste" sticker and clearly indicate the contents, including the full chemical name "this compound" and the approximate concentration and quantity. Use a chemical waste tag as required by your institution.[6][10]

  • Incompatible Wastes: Do not mix this compound waste with other incompatible chemical waste streams.

Step 2: Decontamination of Labware
  • Gross Decontamination: For glassware and equipment contaminated with this compound, first rinse with a suitable organic solvent (e.g., ethanol or methanol) to dissolve the residue. This rinse solvent must be collected as hazardous waste.

  • Chemical Inactivation (Optional, for trace amounts): For trace residual contamination, a chemical inactivation step can be considered. Ivermectin degradation is accelerated in alkaline conditions.[11] A rinse with a 1N sodium hydroxide solution can be effective. However, this rinsate must also be collected as hazardous waste and neutralized before final disposal.

  • Final Cleaning: After decontamination, labware can be washed with a standard laboratory detergent and water.

Step 3: Disposal of Contaminated Solids
  • Collection: All contaminated solid waste, including personal protective equipment (gloves, gowns), absorbent pads, and weighing papers, must be placed in the designated solid hazardous waste container.

  • Packaging: Ensure the container is securely sealed to prevent any release of dust or residue.

Step 4: Disposal of Liquid Waste
  • Collection: All liquid waste containing this compound, including reaction mixtures, purification fractions, and decontamination rinsates, must be collected in a designated liquid hazardous waste container.

  • pH Adjustment (if applicable): If an alkaline decontamination step was used, the collected rinsate should be neutralized to a pH between 6 and 8 before being added to the main liquid waste container, provided this does not create an incompatibility with other collected waste.

  • Container Management: Do not overfill the liquid waste container. Leave at least 10% headspace to allow for expansion. Keep the container tightly capped when not in use.

Step 5: Storage and Final Disposal
  • Interim Storage: Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment.

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this waste down the drain or in the regular trash.[7][12]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start This compound Waste Generated liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_waste Solid Waste (PPE, Contaminated Labware) start->solid_waste collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->collect_solid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_liquid->store_waste collect_solid->store_waste ehs_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor store_waste->ehs_pickup incineration High-Temperature Incineration at a Permitted Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to this comprehensive disposal guide for this compound, you are not only ensuring compliance with regulatory standards but also actively contributing to a safer research environment and a healthier planet. Always consult your institution's specific waste disposal policies and your EHS department for any additional requirements.

References

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  • Wang, J., et al. (2020). Efficient degradation of ivermectin by newly isolated Aeromonas taiwanensis ZJB-18044.
  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • VTechWorks. (2023). Environmental Fate of Ivermectin and its biological metabolites in Soils: Potential implications for the Environmental Impact of Ivermectin Mass Drug Administration for Malaria Control. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • ResearchGate. (2025). Degradation kinetics of Ivermectin in tropical soils: the role of pH variability. Retrieved from [Link]

  • Montgomery College. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link]

  • PubMed. (2016). Fate of ivermectin in the terrestrial and aquatic environment: mobility, degradation, and toxicity towards Daphnia similis. Retrieved from [Link]

  • SciEngine. (n.d.). RESEARCH ON THE DEGRADATION OF IVERMECTIN AND ITS ACUTE TOXICITY TO SEVEN AQUATIC ORGANISMS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • Daniels Health. (2025). Pharmaceutical Waste Regulations: Policy and Procedure. Retrieved from [Link]

  • American Chemical Society. (n.d.). Identification and characterization of major degradation products of eprinomectin drug substance including degradation pathways using LC-HRMS and NMR. Retrieved from [Link]

  • Spokane County. (n.d.). Hazardous Waste Pharmaceutical Rule. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Defense Centers for Public Health. (2021). NEW MANAGEMENT STANDARDS FOR HAZARDOUS WASTE PHARMACEUTICALS. Retrieved from [Link]

  • Merial Limited. (2010). Material Safety Data Sheet Ivermectin.
  • Bioaustralis Fine Chemicals. (n.d.). Ivermectin B1a, delta2-. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2014). Pesticide Product Label, DELTAMETHRIN TECHNICAL. Retrieved from [Link]

  • MSD. (2025). Ivermectin Solid Formulation Safety Data Sheet. Retrieved from [Link]

  • Merck. (2025). SAFETY DATA SHEET Ivermectin (2%) Formulation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.